5-Iodo-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMDPTJBUBTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640104 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-50-4 | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Iodo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, interacting with various biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer indole cyclization, and an exploration of its role as a scaffold for the development of potent kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.
Core Compound Properties
This section summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 898746-50-4 | |
| Molecular Formula | C₇H₅IN₂ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1][2] |
| Stability | Stable under normal conditions; may be light-sensitive. | [2] |
| InChI | 1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| SMILES | Ic1cnc2[nH]ccc2c1 |
Synthesis of this compound
The synthesis of the 5-iodo-7-azaindole scaffold can be achieved through the Fischer indole synthesis.[3][4] This classic method involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone, followed by cyclization and aromatization.
General Experimental Protocol: Fischer Indole Synthesis
A plausible synthetic route to this compound, based on the Fischer indole synthesis of related compounds, is outlined below.[3][4]
Step 1: Preparation of 2-Hydrazinyl-5-iodopyridine (Starting Material)
The synthesis begins with the preparation of the key intermediate, 2-hydrazinyl-5-iodopyridine. This can be accomplished from commercially available 2-aminopyridine through a two-step process involving iodination followed by diazotization and reduction.[4]
Step 2: Formation of the Hydrazone
2-Hydrazinyl-5-iodopyridine is then reacted with a suitable carbonyl compound. To obtain the unsubstituted 1H-pyrrolo[2,3-b]pyridine core, glyoxal or a protected form of acetaldehyde can be used. The reaction typically proceeds under mild acidic conditions to form the corresponding hydrazone.
Step 3: Fischer Indole Cyclization
The formed hydrazone undergoes cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures (typically 160-180°C).[4] The reaction involves a-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic this compound.
Step 4: Purification
The final product is isolated and purified using standard laboratory techniques, such as extraction and recrystallization from a suitable solvent system (e.g., benzene-hexane mixture).[4]
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the design of various kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. The 5-iodo substituent can serve as a handle for further functionalization through cross-coupling reactions to enhance potency and selectivity.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, and migration. By inhibiting FGFR, this compound-based compounds can block these downstream signals and impede tumor growth.
Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.
Inhibition of TRAF2 and NCK-Interacting Kinase (TNIK) Signaling
TRAF2 and NCK-Interacting Kinase (TNIK) is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway. Dysregulation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer. Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent inhibitors of TNIK.
TNIK is involved in the phosphorylation of T-cell factor 4 (TCF4), a key step in the transcriptional activation of Wnt target genes. By inhibiting TNIK, this compound derivatives can block this phosphorylation event, leading to the downregulation of genes that promote cell proliferation and survival.
Caption: Inhibition of TNIK-mediated Wnt pathway activation by a this compound derivative.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its synthesis via the Fischer indole reaction provides a reliable route to this important scaffold. The ability to functionalize the 5-iodo position allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. The demonstrated activity of its derivatives as potent inhibitors of key kinases in oncogenic signaling pathways, such as FGFR and TNIK, underscores its significant potential in the development of novel anti-cancer agents and other therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
5-Iodo-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to indole allows it to mimic the natural substrate, binding to a variety of enzymatic targets. Within this class of compounds, 5-Iodo-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable synthetic intermediate. The presence of the iodine atom at the 5-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the systematic exploration of the chemical space around the 7-azaindole core. This guide provides a technical overview of the physicochemical properties, synthesis, and application of this compound as a key building block in the development of potent kinase inhibitors for therapeutic intervention.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized below. While direct biological activity data for this intermediate is not extensively reported, its utility is demonstrated through the potent bioactivity of its derivatives. The table includes IC50 values for exemplary derivatives, highlighting the therapeutic potential unlocked from this scaffold.
| Property | Value | Reference |
| Molecular Weight | 244.03 g/mol | |
| Molecular Formula | C₇H₅IN₂ | |
| CAS Number | 898746-50-4 | |
| Physical Form | Solid | |
| Storage | Long-term at -20°C to -80°C | [1] |
| Exemplary Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| (E)-3-((3,5-dimethoxyphenyl)styryl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h) | FGFR1 | 7 | [2][3] |
| FGFR2 | 9 | [2][3] | |
| FGFR3 | 25 | [2][3] | |
| FGFR4 | 712 | [2][3] | |
| 1r (a pyrrolo[3,2-c]pyridine derivative) | FMS Kinase | 30 | [4] |
| Various 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC₅₀: 7.37–9.92 |
Experimental Protocols & Synthesis
The synthesis of the this compound scaffold is a critical process for its application in drug discovery. A common and effective method is the Fischer indole synthesis. This approach allows for the construction of the bicyclic core with the desired iodine substituent. Below is a representative protocol for the synthesis of 2,3-disubstituted 5-iodo-7-azaindoles, which illustrates the general strategy.[5]
General Procedure: Fischer Cyclization for 2,3-Disubstituted 5-Iodo-1H-pyrrolo[2,3-b]pyridines
-
Preparation of 2-Hydrazino-5-iodopyridine: The synthesis begins with the electrophilic iodination of 2-aminopyridine, followed by its conversion to 2-bromo-5-iodopyridine. Subsequent reaction with hydrazine hydrate yields the key starting material, 2-hydrazino-5-iodopyridine.
-
Condensation: The appropriate ketone or aldehyde is condensed with 2-hydrazino-5-iodopyridine to form the corresponding hydrazone.
-
Cyclization: The hydrazone intermediate is then heated in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), typically at temperatures ranging from 160-180°C.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted and purified, commonly by column chromatography, to yield the desired 2,3-disubstituted this compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 5-iodo-7-azaindole scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. The iodine atom serves as a versatile attachment point for aryl or other groups via Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions, enabling the synthesis of large libraries of candidate compounds.[6]
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in a variety of cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[2][3] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to downstream signaling through pathways such as RAS-MAPK and PI3K-AKT.
TNIK and Wnt Signaling Pathway
TRAF2- and NCK-interacting kinase (TNIK) is a critical regulator in the canonical Wnt signaling pathway, which is fundamental in embryonic development and tissue homeostasis. Dysregulation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer. TNIK acts downstream in the pathway, phosphorylating TCF4 to promote the transcription of Wnt target genes. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors, which can block this signaling cascade even in cancers with upstream mutations (e.g., in APC).
Conclusion
This compound is a high-value scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its strategic iodination provides a versatile platform for synthetic elaboration, enabling the generation of focused compound libraries with high potential for biological activity. The successful development of potent FGFR and TNIK inhibitors based on this core structure underscores its significance for researchers, scientists, and professionals in the field of drug discovery and development. Future exploration of this scaffold will likely yield novel inhibitors against a range of other important biological targets.
References
- 1. cusabio.com [cusabio.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-Iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as a "privileged scaffold," as it is a key structural motif in a multitude of biologically active molecules, including potent kinase inhibitors. The presence of an iodine atom at the 5-position provides a versatile synthetic handle for introducing a wide array of functional groups via modern cross-coupling methodologies, making it a valuable building block in the development of novel therapeutics.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound.
Core Chemical and Physical Properties
The quantitative physical properties for this compound are not extensively reported in publicly available literature. The data presented below includes fundamental properties and data from closely related analogs for reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IN₂ | [1][2] |
| Molecular Weight | 244.03 g/mol | [1][2] |
| CAS Number | 898746-50-4 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available. For reference, the melting point of the related isomer, 3-Iodo-1H-pyrrolo[2,3-b]pyridine, is reported as 315-319°C. The melting point of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is 234-239 °C. | [3][4] |
| Solubility | Expected to be soluble in polar aprotic organic solvents like DMF and DMSO, with limited solubility in water.[1] | |
| Storage & Stability | Store in a cool, dark place under an inert atmosphere. The compound is stable under normal conditions but may be light and air-sensitive. Short-term storage at 4°C; long-term at -20°C to -80°C is recommended.[5] |
Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| H1 (NH) | ~12.0 - 12.5 | Broad singlet, highly dependent on solvent and concentration. |
| H2 | ~7.6 | Doublet of doublets. |
| H3 | ~6.5 | Doublet of doublets. |
| H4 | ~8.1 | Doublet. |
| H6 | ~8.4 | Doublet. |
| ¹³C NMR | Based on experimental data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine: C2(128.2), C3(100.0), C4(130.3), C5(111.1), C6(142.9), C7a(147.5).[6] The C5 shift will be significantly lower (upfield) due to the iodo-substituent. | |
| C2 | ~129 | |
| C3 | ~101 | |
| C4 | ~135 | |
| C5 | ~85 | The C-I carbon is expected to be significantly shielded. |
| C6 | ~148 | |
| C7a (bridgehead) | ~148 |
Chemical Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved via direct electrophilic iodination of the 7-azaindole scaffold. The regioselectivity of iodination (C3 vs. C5) is highly dependent on the reaction conditions and the nature of any protecting groups on the pyrrole nitrogen. Direct iodination of certain N-substituted 7-azaindoles has been shown to yield the 5-iodo product.
Experimental Protocol: Direct Iodination of 1H-pyrrolo[2,3-b]pyridine
This protocol is a representative procedure adapted from literature methods for the direct iodination of 7-azaindole derivatives.[3]
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium hydroxide (3.0 eq.).
-
Addition of Iodinating Agent: Stir the mixture at room temperature, then add a solution of iodine (I₂, 1.0-1.2 eq.) or N-iodosuccinimide (NIS, 1.0-1.2 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 11-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Reactivity and Key Experimental Protocols
The C5-iodine bond provides a key site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the iodo-azaindole with an aryl or heteroaryl boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of halo-azaindoles.[4][5]
-
Reagent Preparation: In a dry Schlenk tube or microwave vial, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand like SPhos or XPhos (4-10 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring for 2-18 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography to isolate the 5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine product.
Biological Activity and Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Abnormal activation of kinase signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, is a critical driver in various cancers. Derivatives of 7-azaindole have been developed as potent inhibitors of FGFRs, interfering with downstream signaling that promotes cell proliferation, migration, and survival.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering a cascade of intracellular signaling events. Key downstream pathways include the RAS-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and growth. This compound serves as a key intermediate for synthesizing molecules that can block the ATP-binding site of FGFR, thereby inhibiting these oncogenic signals.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its utility is primarily derived from the strategic placement of an iodine atom on the biologically relevant 7-azaindole scaffold, which permits extensive synthetic diversification through modern cross-coupling chemistry. This enables researchers to systematically explore structure-activity relationships and develop novel, potent, and selective drug candidates, particularly in the field of oncology. The protocols and data provided in this guide serve as a foundational resource for scientists working with this versatile building block.
References
- 1. 5-Iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 898746-50-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document details established methodologies, providing itemized experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound, also known as 5-iodo-7-azaindole, is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a fused pyridine and pyrrole ring system with an iodine atom at the 5-position, allows for diverse functionalization through cross-coupling reactions, making it a valuable scaffold for the development of novel therapeutics. This guide will focus on a reliable and well-documented multi-step synthesis, proceeding via the more readily accessible 5-bromo analogue, followed by a halogen exchange reaction.
Recommended Synthetic Pathway: Multi-Step Synthesis via 5-Bromo-7-Azaindole Intermediate
Direct iodination of the 1H-pyrrolo[2,3-b]pyridine core typically results in substitution at the more electron-rich 3-position. To achieve regioselective iodination at the 5-position, a multi-step approach commencing from a pre-functionalized pyridine ring is the most reliable and scalable method. This pathway involves the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by a subsequent halogen exchange to yield the desired 5-iodo product.
The overall synthetic logic is depicted in the workflow below:
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This section details a robust four-step synthesis of the key intermediate, 5-bromo-7-azaindole, starting from 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position.
Figure 2: Bromination of 2-Aminopyridine.
Experimental Protocol:
-
Dissolve 2-aminopyridine in a suitable solvent such as methanol, ethanol, or dichloromethane in a reaction vessel.
-
Cool the solution to a temperature between -10°C and -5°C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature. The mass ratio of 2-aminopyridine to NBS should be approximately 1:1.8-2.[1]
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by recrystallization to obtain 5-bromo-2-aminopyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Methanol, Ethanol, or Dichloromethane | [1] |
| Temperature | -10°C to -5°C | [1] |
| Yield | >89% | [1] |
| Purity | >98% | [1] |
Step 2: Iodination of 5-Bromo-2-aminopyridine
The subsequent step is the iodination of 5-bromo-2-aminopyridine at the 3-position.
Figure 3: Iodination of 5-Bromo-2-aminopyridine.
Experimental Protocol:
-
Dissolve 5-bromo-2-aminopyridine in a 2-3M solution of sulfuric or hydrochloric acid.[1]
-
Add potassium iodate (KIO₃) and potassium iodide (KI) to the solution. The mass ratio of 5-bromo-2-aminopyridine to KIO₃ and KI is approximately 1:0.5-1:0.5-1.[1]
-
Heat the reaction mixture and stir for a sufficient time for the reaction to proceed to completion (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize it to precipitate the product.
-
Isolate the crude product by filtration and purify to yield the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-aminopyridine | [1] |
| Reagents | Potassium iodate (KIO₃), Potassium iodide (KI) | [1] |
| Solvent | 2-3M H₂SO₄ or HCl | [1] |
| Yield | ~85% (crude) | [1] |
| Purity | >95% | [1] |
Step 3: Sonogashira Coupling
The iodinated intermediate undergoes a Sonogashira coupling with a protected alkyne.
Figure 4: Sonogashira Coupling Reaction.
Experimental Protocol:
-
In a suitable solvent such as toluene or dichloromethane, mix the 5-bromo-3-iodo-2-aminopyridine sulfate salt, a protected alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[1]
-
Add a base, such as triethylamine or diisopropylethylamine, to the mixture.[1]
-
Stir the reaction under an inert atmosphere at an appropriate temperature until completion.
-
Follow with a deprotection step to remove the silyl protecting group, yielding 5-bromo-3-ethynyl-2-aminopyridine.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-iodo-2-aminopyridine sulfate | [1] |
| Reagents | Protected alkyne, Pd catalyst, Cu(I) cocatalyst, Base | [1] |
| Solvent | Toluene or Dichloromethane with an aqueous base | [1] |
| Yield | ~95% | [1] |
| Purity | >97% | [1] |
Step 4: Intramolecular Cyclization
The final step in the synthesis of the bromo-intermediate is an intramolecular cyclization.
Figure 5: Intramolecular Cyclization.
Experimental Protocol:
-
Dissolve 5-bromo-3-ethynyl-2-aminopyridine in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Add a strong base, such as potassium tert-butoxide or sodium tert-butoxide.[1]
-
Heat the reaction mixture to a temperature between 60-85°C and stir for 1-3 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the crude product, dry it, and purify by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-alkynyl-2-aminopyridine | [1] |
| Reagent | Potassium tert-butoxide or Sodium tert-butoxide | [1] |
| Solvent | DMF, DMSO, NMP, or DMAc | [1] |
| Temperature | 60-85°C | [1] |
| Yield | ~85% | [1] |
| Purity | >99.3% | [1] |
Part 2: Halogen Exchange for the Synthesis of this compound
The final transformation involves the conversion of the 5-bromo group to a 5-iodo group, typically via a Finkelstein-type reaction.
Figure 6: Halogen Exchange Reaction.
Experimental Protocol:
-
In a reaction vessel, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine, sodium iodide (in excess), a catalytic amount of copper(I) iodide (CuI), and a ligand such as L-proline or N,N'-dimethylethylenediamine.
-
Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Heat the reaction mixture to a high temperature (e.g., 100-150°C) and stir under an inert atmosphere for an extended period (e.g., 12-48 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
| Parameter | Value (Proposed) |
| Starting Material | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Sodium Iodide (NaI), Copper(I) Iodide (CuI), Ligand (e.g., L-proline) |
| Solvent | DMF or 1,4-Dioxane |
| Temperature | 100-150°C |
| Yield | Variable, requires optimization |
| Purity | Requires purification |
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step pathway that involves the initial synthesis of 5-bromo-7-azaindole followed by a halogen exchange reaction. While the synthesis of the 5-bromo intermediate is well-established and high-yielding, the final conversion to the 5-iodo analogue may require optimization. This guide provides detailed protocols and key quantitative data to assist researchers in the successful synthesis of this important building block for pharmaceutical research and development.
References
Spectroscopic and Structural Elucidation of 5-Iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition.
Core Spectroscopic Data
The structural integrity of this compound, also known as 5-iodo-7-azaindole, has been confirmed through rigorous spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.95 | br s | - | NH |
| 8.36 | s | - | H-6 |
| 8.33 | s | - | H-4 |
| 7.71 | d | 7.4 | H-2,6 (of phenyl group in a related substituted compound) |
| - | - | - | Note: Data for the unsubstituted pyrrole protons (H-2 and H-3) were not explicitly detailed in the primary source reviewed. |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.4 | C-7a |
| 146.9 | C-5 |
| 135.5 | C-3a |
| 134.1 | - |
| 131.8 | - |
| 128.7 (2C) | C-2',6' & C-3',5' (of phenyl group in a related substituted compound) |
| 128.0 (2C) | - |
| 127.8 | - |
| 124.5 | - |
| 105.2 | C-3 |
| 82.3 | C-5 (Iodo-substituted carbon) |
| 9.5 | - |
Solvent: DMSO-d₆
Table 3: Mass Spectrometry Data for a related 2,3-disubstituted this compound
| Ionization Mode | m/z (relative intensity %) | Assignment |
| EI, 70 eV | 334 (100) | [M]⁺ |
Experimental Protocols
The spectroscopic data presented were obtained using standard laboratory techniques and instrumentation.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.
Mass Spectrometry: Mass spectra were obtained using Electron Ionization (EI) at 70 eV.[2]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to final data interpretation.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
This guide serves as a foundational resource for researchers working with this compound, facilitating its identification, characterization, and application in the synthesis of novel therapeutic agents. The provided data and protocols are based on established scientific literature, ensuring reliability and reproducibility.
References
A Technical Guide to the Structural and Synthetic Aspects of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
This document provides a detailed overview of the structural characteristics, synthesis, and biological relevance of 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Crystal Structure and Crystallographic Data
Table 1: Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
| Parameter | Value |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| R-factor | 0.035 |
In the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the fused pyridine and pyrrole rings form an essentially planar 7-azaindole skeleton.[1] The molecules are connected by N—H···N hydrogen bonds, forming inversion dimers.[1]
Experimental Protocols: Synthesis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the Fischer indole cyclization.[2]
General Synthesis via Fischer Indole Cyclization:
A general and convenient method for preparing 2,3-disubstituted 5-iodo-1H-pyrrolo[2,3-b]pyridines involves the Fischer indole cyclization of appropriate starting materials in polyphosphoric acid.[2] This methodology provides a versatile route to the 5-iodo-7-azaindole scaffold.[2] The resulting compounds are typically characterized using techniques such as IR, MS, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis.[2]
Synthesis of Substituted Derivatives:
Substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized through palladium-catalyzed cross-coupling reactions. For instance, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been prepared via a strategy that includes a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position.[3]
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound derivatives.
Biological Activity and Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs).[4][5] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs an attractive therapeutic target.[4][5]
The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event activates downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which regulate processes such as cell proliferation, migration, and angiogenesis.[4] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of FGFR1, 2, and 3.[4][5]
The diagram below illustrates the FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
"5-Iodo-1H-pyrrolo[2,3-b]pyridine" safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides detailed technical information regarding the safe use of this compound, a heterocyclic compound often utilized as a building block in medicinal chemistry and materials science.
Chemical Identification and Properties
Proper identification is the first step in ensuring chemical safety. This compound, also known as 5-Iodo-7-azaindole, is a solid organic compound. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 898746-50-4 | [1][2] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically >95% | [2][3] |
Hazard Identification and Classification
This compound is classified as hazardous.[4] It is crucial to understand its potential health effects to implement appropriate safety measures.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][5]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[4][5]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]
-
Specific target organ toxicity — Single exposure (Category 3) , Respiratory tract irritation, H335: May cause respiratory irritation.[4][5]
GHS Label Elements:
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5][6]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
-
Storage: P405 (Store locked up).[4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
Experimental Protocols for Safe Handling
While specific toxicological experimental data is not publicly available, the following protocols are derived from standard safety data sheets and are essential for handling this compound.
Personal Protective Equipment (PPE)
Engineering controls, such as using the chemical within a fume hood, should be the primary method of exposure control.[4][5] When handling the compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[5]
-
Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber). Wash hands and face thoroughly after handling.[5][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
First-Aid Measures
In case of exposure, immediate action is critical. Always have a safety data sheet available for medical personnel.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][5]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1][5] Remove contaminated clothing and wash it before reuse.[4][5] If skin irritation occurs, seek medical advice.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[1][3] Never give anything by mouth to an unconscious person.[8]
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment.[5] Avoid dust formation and breathing vapors or dust.[4][5] Evacuate personnel to safe areas and ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[4][5]
-
Containment and Cleaning Up: Absorb the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[4] Collect the material in a suitable, airtight container for disposal.[4] Decontaminate the area with a suitable solvent (e.g., alcohol) and dispose of contaminated materials according to regulations.[5]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Parameter | Guideline | Reference |
| Storage Temperature | Short term: 4°C. Long term: -20°C to -80°C. | [2] |
| Conditions for Safe Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[4] | |
| Incompatible Materials | Strong oxidizing agents.[4] | |
| Stability | Stable under recommended storage conditions.[4] |
Fire-Fighting and Disposal
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear self-contained breathing apparatus and full protective gear.[4]
-
Disposal: The disposal of this chemical must be in accordance with federal, state, and local environmental control regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
Visualization of Safety Protocols
The following diagrams illustrate the core safety and handling workflows.
Caption: Workflow for Safe Handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. cusabio.com [cusabio.com]
- 3. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. file.bldpharm.com [file.bldpharm.com]
The Synthetic Versatility of 5-Iodo-1H-pyrrolo[2,3-b]pyridine: An In-depth Reactivity Profile
For researchers, medicinal chemists, and professionals in drug development, 5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, stands as a pivotal building block in the synthesis of complex molecules with significant biological activity. Its unique electronic properties and the strategic placement of the iodine atom on the 7-azaindole core render it a highly reactive and versatile substrate for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, electrophilic and nucleophilic substitutions, and directed metalation.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases. The presence of a halogen, particularly iodine, at the 5-position provides a crucial handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this compound an ideal substrate for these transformations, often allowing for milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
The iodine atom at the C5 position of the 7-azaindole nucleus is highly susceptible to oxidative addition to palladium(0), initiating a catalytic cycle for various cross-coupling reactions. This has been extensively exploited to synthesize a wide array of 5-substituted 7-azaindoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted 7-azaindoles, which are common motifs in pharmacologically active compounds. While specific data for a wide range of substrates with 5-iodo-7-azaindole is not always consolidated, the general reactivity of halo-azaindoles in Suzuki coupling is well-established. For unprotected nitrogen-rich heterocycles like 7-azaindole, specific palladium precatalysts and ligands have been shown to be effective.[1]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halo-Azaindoles
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-7-azaindole | Phenylboronic acid | P1 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 95 | [1] |
| 2 | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 85 | [2] |
| 3 | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 93 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2-1.5 mmol) in a suitable solvent system such as dioxane/water or toluene/ethanol (4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to 80-100 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 5-alkynyl-7-azaindoles are valuable intermediates for the synthesis of various heterocyclic compounds and can participate in further transformations. Reviews on metal-catalyzed reactions for azaindole synthesis highlight the utility of the Sonogashira coupling.[3][4][5]
Table 2: Representative Sonogashira Coupling Reactions of Halo-Azaindoles
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMA | RT | - | - | [3] |
| 2 | 4-Amino-2-bromo-5-iodopyridine derivative | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 | - | - | [4][5] |
| 3 | 3-Iodo-2-aminopyridine | Various alkynes | CuI / Pd(PPh₃)₄ | - | MeCN | Reflux | 8 | up to 87 | [3] |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
To a mixture of this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent such as DMF or THF (10 mL) is added a base (e.g., triethylamine or diisopropylamine, 2-3 mmol) and the terminal alkyne (1.1-1.5 mmol). The reaction mixture is stirred at room temperature or heated to 50-80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the 5-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to synthesize 5-amino-7-azaindole derivatives by coupling this compound with a wide range of primary and secondary amines. This reaction is crucial for the introduction of nitrogen-containing functionalities, which are prevalent in bioactive molecules. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad substrate scope.[6][7][8]
Table 3: Representative Buchwald-Hartwig Amination Reactions of Halo-Azaindoles
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Chloro-7-azaindole | Morpholine | P3 (2 mol%) / L3 (2 mol%) | LiHMDS | - | 80 | 85 | [4] |
| 2 | 5-Bromo-7-azaindole | Aniline | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 95 | [8] |
| 3 | Azidoaryl iodide | Various amines | CPhos-G4-precatalyst | NaOtBu | 1,4-Dioxane | 50 | up to 95 | [7] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a suitable phosphine ligand (e.g., BippyPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). A dry, degassed solvent such as toluene or 1,4-dioxane (5 mL) is added. The reaction vessel is sealed and heated to 80-110 °C with stirring. After the reaction is complete (monitored by GC-MS or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 5-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction of this compound with various alkenes provides a powerful method for the synthesis of 5-alkenyl-7-azaindoles. This transformation is valuable for introducing vinyl groups that can be further functionalized. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene, the catalyst system, and the reaction conditions. While specific examples for 5-iodo-7-azaindole are not abundant in readily available literature, the general principles of the Heck reaction on halo-indoles are applicable.[9][10]
Experimental Protocol: General Procedure for Heck Reaction of this compound
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a suitable solvent such as DMF or acetonitrile (10 mL) is heated at 80-120 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to give the 5-alkenyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Catalytic cycle of the Heck reaction.
Electrophilic and Nucleophilic Substitution Reactions
The 7-azaindole core exhibits a rich reactivity towards both electrophiles and nucleophiles, influenced by the electron-donating pyrrole ring and the electron-withdrawing pyridine ring.
Electrophilic Aromatic Substitution
The pyrrole ring of the 7-azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic substitution typically occurs at the C3 position, which is the most electron-rich carbon. However, the presence of the iodine atom at C5 can influence the regioselectivity of further electrophilic substitutions. Iodination of 1-arylated 7-azaindoles has been shown to occur at the 3-position.[11]
Nucleophilic Aromatic Substitution
The pyridine ring of 7-azaindole is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. While the iodo group at C5 can be displaced by strong nucleophiles under harsh conditions, palladium-catalyzed cross-coupling reactions are generally the preferred method for its functionalization. Nucleophilic aromatic substitutions are more commonly observed on pyridinium salts or pyridines bearing strong electron-withdrawing groups.[12][13]
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[14] By introducing a directing metalation group (DMG) on the nitrogen of the pyrrole ring (N1), it is possible to direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C2 position. Subsequent quenching with an electrophile allows for the introduction of a variety of substituents at this position. Alternatively, a DMG on the pyridine ring could direct metalation to an adjacent position. The interplay between the inherent reactivity of the azaindole core and the directing effect of a functional group can be exploited for selective C-H functionalization. For instance, in situ anionic shielding by a directing group at C3 can direct metalation to the C4 position.[15]
Caption: General workflow for Directed ortho-Metalation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity profile is dominated by the facile participation of the C5-iodo group in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations provide efficient and modular access to a vast array of 5-substituted 7-azaindoles, which are of significant interest in medicinal chemistry and materials science. Furthermore, the inherent electronic properties of the 7-azaindole core allow for selective functionalization through electrophilic substitution and directed metalation strategies. A thorough understanding of this reactivity profile is essential for researchers and scientists aiming to leverage the synthetic potential of this important heterocyclic scaffold in the development of novel and complex molecular architectures.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unl.pt [research.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. baranlab.org [baranlab.org]
- 15. researchgate.net [researchgate.net]
Unveiling the Solubility Profile of 5-Iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes available qualitative and quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a critical physicochemical parameter in the pharmaceutical sciences. It profoundly influences a compound's bioavailability, manufacturability, and the design of preclinical and clinical formulations. For active pharmaceutical ingredients (APIs) like this compound, understanding its solubility in various media is paramount for advancing a compound through the development pipeline.
Solubility Profile of this compound and Related Analogues
A safety data sheet for the structurally similar 5-Bromo-7-azaindole provides a quantitative measure of its aqueous solubility, which is a valuable proxy for this compound. This data, along with qualitative information for other iodo-substituted pyrrolopyridines, is summarized below.
Table 1: Quantitative Aqueous Solubility Data for a Structural Analogue
| Compound | Solvent System | Temperature (°C) | Solubility |
| 5-Bromo-7-azaindole | Water (pH 6.5 - 6.6) | 20 - 25 | 52.5 - 66.4 mg/L |
Table 2: Qualitative Solubility of Iodo-Substituted Pyrrolopyridines and 7-Azaindole Derivatives
| Compound/Class | Solubility in Water | Solubility in Organic Solvents |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Limited | Soluble |
| 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-methoxy-1-(phenylsulfonyl)- | Limited | Soluble |
| 7-Azaindole Derivatives | Generally Poor | Good |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The "shake-flask" method is a widely accepted technique for determining thermodynamic (equilibrium) solubility. For higher throughput screening, kinetic solubility assays are often employed in early drug discovery.
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound, which is its most stable and true solubility.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.
-
After the equilibration period, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility from a DMSO stock solution, which is common in early drug discovery screening.
Objective: To quickly estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve the desired final concentration.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound like this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, is a pivotal building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors, owing to its ability to mimic the hinge-binding motif of ATP. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the 7-azaindole core. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.
These application notes provide detailed methodologies and compiled data for the Suzuki coupling of this compound with various boronic acids, offering a practical guide for researchers in drug discovery and development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous halo-azaindoles with a variety of arylboronic acids. These data provide a comparative overview of different catalytic systems and their efficiencies.
Table 1: Conventional Heating Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~85-95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~89 |
| 3 | 3-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~93 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~93 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~67 |
| 7 | Naphthylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~92 |
| 8 | Benzo[d][1][2]dioxole-5-boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 80 | 12 | ~76 |
| 9 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | ~60-70 |
| 10 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High Yield |
Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and substrate purity.
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 150 | 15 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Ba(OH)₂ (2) | Dioxane/H₂O (3:1) | 150 | 15 | ~95 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 150 | 15 | ~85 |
| 4 | 3-Thienylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 120 | 40 | ~70-80 |
Microwave-assisted reactions often lead to significantly reduced reaction times and improved yields.[3]
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling
This protocol is adapted from procedures reported for the Suzuki coupling of halogenated 7-azaindoles.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Sphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the corresponding arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene/ethanol solvent mixture and bubble the inert gas through the solution for 10-15 minutes to degas.
-
Add the degassed catalyst solution to the reaction vessel containing the solids.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on established methods for the microwave-assisted Suzuki coupling of iodo-substituted heterocycles.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture to the vial.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Role of 7-azaindole derivatives in kinase inhibition.
References
Application Notes and Protocols for Sonogashira Cross-Coupling with 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure is a key component in a variety of biologically active compounds. The Sonogashira cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of 5-iodo-7-azaindole) and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper(I) complexes, allows for the introduction of diverse alkynyl moieties onto the 7-azaindole scaffold, providing a powerful tool for the synthesis of novel compounds with potential therapeutic applications.[4][5] These application notes provide a detailed protocol and relevant data for the Sonogashira cross-coupling of this compound.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[6] The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the 5-alkynyl-1H-pyrrolo[2,3-b]pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | PPh₃ | Et₃N | Et₃N | 65 | 16 | ~30 (of 5-ethynyl derivative after deprotection)[7] |
| 2 | General Terminal Alkyne | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (10) | CuI (10) | PPh₃ | Et₃N | DMF or THF | 65 | - | -[8] |
Experimental Protocols
The following is a detailed protocol for the Sonogashira cross-coupling of a halo-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne, adapted from a reported procedure for the 5-bromo analogue.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Anhydrous solvent (e.g., DMF or THF)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.1 equiv.), and copper(I) iodide (0.2 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add distilled and degassed triethylamine as the solvent. Then, add the terminal alkyne (e.g., trimethylsilylacetylene, ~7 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification (if TMS-protected): If a silyl-protected alkyne was used, the crude product can be taken to the next deprotection step. For other alkynes, the crude product should be purified by column chromatography on silica gel.
Deprotection of Trimethylsilyl Group (if applicable):
-
Dissolve the crude trimethylsilyl-protected product in a saturated solution of potassium carbonate in methanol.
-
Stir the mixture at 0 °C to room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting 5-ethynyl-1H-pyrrolo[2,3-b]pyridine by column chromatography.
Visualizations
Caption: General workflow for the Sonogashira cross-coupling of this compound.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN102781923B - 5-çåº-å§å¶ååç© - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structure mimics the purine core of ATP, enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. The strategic functionalization of this core is crucial for achieving desired potency, selectivity, and pharmacokinetic properties.
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a highly versatile starting material for building libraries of kinase inhibitors. The iodine atom at the 5-position serves as an excellent chemical handle for introducing a wide range of molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the hydrophobic regions of the kinase active site, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. These application notes provide detailed protocols for leveraging this compound in the synthesis of inhibitors for various kinase targets implicated in oncogenic signaling pathways.
Target Kinases and Signaling Pathways
Derivatives of the 7-azaindole scaffold have been successfully developed to target a range of kinases critical to cancer progression. The ability to diversify the 5-position of the ring system allows for the fine-tuning of selectivity against specific kinase targets.
Adaptor-Associated Kinase 1 (AAK1) Signaling: AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process often hijacked by viruses for cellular entry and trafficking.[1] Inhibiting AAK1 is a promising strategy for developing broad-spectrum antiviral agents and may also have applications in oncology.[1]
Aurora & CDK Signaling in Cell Cycle Control: Aurora kinases (A, B, C) and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[2][3] Their aberrant activity is a hallmark of many cancers, leading to uncontrolled cell division. Inhibitors targeting these kinases can induce cell cycle arrest and apoptosis in cancer cells.
General Synthetic Workflow
The core strategy involves using this compound as a scaffold and diversifying it at the C5 position via palladium-catalyzed cross-coupling reactions. This allows for the efficient generation of a library of analogs for biological screening.
Experimental Protocols
Note: Reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the C-C bond formation between the 7-azaindole core and an aryl/heteroaryl boronic acid.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Anhydrous solvents: 1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound and the arylboronic acid.
-
Reagent Addition: Add Na₂CO₃ followed by the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Evacuate and backfill the flask with inert gas. Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 5-aryl-1H-pyrrolo[2,3-b]pyridine product.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines the formation of a C-C triple bond at the 5-position, a common linker motif in kinase inhibitors.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 5-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized from halogenated 7-azaindole scaffolds. This data illustrates the potency achievable with this versatile chemical starting point.
Table 1: Inhibitory Activity against Cell Cycle and Related Kinases
| Compound ID (Reference) | Target Kinase(s) | IC₅₀ (nM) | Notes |
|---|---|---|---|
| 8g [3] | CDK9/CyclinT | 1100 | Dual inhibitor. |
| Haspin | 480 | ||
| 8h [3] | CDK9/CyclinT | 130 | Dual inhibitor. |
| Haspin | 30 | ||
| 8l [3] | Haspin | 14 | Potent and selective Haspin inhibitor. |
| 1b [7] | Haspin | 57 | Potent Haspin inhibitor. |
| CLK1 | 71 | ||
| 2c [7] | Haspin | 62 | Good potency with selectivity over DYRK1A. |
| | DYRK1A | 250 | |
Table 2: Inhibitory Activity against Other Kinase Targets
| Compound ID (Reference) | Target Kinase(s) | Kᵢ or IC₅₀ (nM) | Notes |
|---|---|---|---|
| SU1261 [8] | IKKα | Kᵢ = 10 | Highly selective over IKKβ. |
| IKKβ | Kᵢ = 680 | ||
| SU1349 [8] | IKKα | Kᵢ = 16 | Highly selective over IKKβ. |
| IKKβ | Kᵢ = 3352 | ||
| TNIK Inhibitor [9] | TNIK | IC₅₀ < 1 | A series of potent TNIK inhibitors were developed. |
| FGFR Inhibitor (4h) [10] | FGFR1, FGFR2, FGFR3 | IC₅₀ = 7, 9, 25 | Potent pan-FGFR inhibitor. |
References
- 1. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2] The 7-azaindole scaffold, the core of 5-Iodo-1H-pyrrolo[2,3-b]pyridine, is a privileged structure in kinase inhibitor design due to its ability to mimic the hinge-binding motif of ATP. The 5-iodo substituent serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through cross-coupling reactions to optimize potency and selectivity. This document provides detailed protocols and application notes for the use of this compound as a key starting material in the synthesis of novel FGFR inhibitors.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which in turn regulate gene expression and drive cellular processes such as proliferation and survival.[3][4]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Utilization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine in the Development of TNIK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a significant therapeutic target in a variety of human diseases, most notably in oncology and fibrosis.[1][2][3] As a serine/threonine kinase, TNIK is a critical downstream component of the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and growth.[4] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, including colorectal, gastric, and breast cancers.[4] TNIK's role in phosphorylating TCF4, a key transcription factor in the Wnt cascade, makes it a compelling target for therapeutic intervention.[5] Inhibition of TNIK is expected to block Wnt signaling even in cancer cells with mutations in upstream components like the APC gene, a common event in colorectal cancer.[5] Beyond cancer, TNIK has been implicated in fibrosis, with TNIK inhibitors showing promise in preclinical models of idiopathic pulmonary fibrosis (IPF).[2][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors.[6] Specifically, the 5-iodo-1H-pyrrolo[2,3-b]pyridine intermediate is a versatile building block for the synthesis of potent TNIK inhibitors. The iodo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity. Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to potently inhibit TNIK with IC50 values in the nanomolar range.[6][7]
These application notes provide a comprehensive guide for researchers utilizing this compound in the discovery and development of novel TNIK inhibitors. Detailed protocols for the synthesis of this key intermediate, its elaboration into potential inhibitors, and subsequent evaluation in biochemical and cell-based assays are presented.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative TNIK inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Target | IC50 (Kinase Assay) | Cell-based Assay | Cell Line | Reference |
| INS018_055 | TNIK | 7.8 nM | Inhibition of COL1 and α-SMA expression | LX-2 | [2] |
| Reduction of TGF-β-mediated α-SMA expression | MRC-5 | [2] | |||
| Reduction of TGF-β-mediated α-SMA expression | IPF patient fibroblasts | [2] | |||
| NCB-0846 | TNIK | 272 nM | Inhibition of ATP production | HCT116 | [5] |
| 1H-pyrrolo[2,3-b]pyridine series | TNIK | < 1 nM to > 1 µM | IL-2 inhibition | Not specified | [6][7] |
| Compound 35b | TNIK | 6 nM | Cell inhibitory activity (IC50 = 2.11 µM) | HCT116 | [5] |
A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors for colorectal cancer cells reported pIC50 values ranging from 7.37 to 9.92.[1]
Signaling Pathway
TNIK is a central node in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, a necessary step for the transcription of Wnt target genes that drive cell proliferation. TNIK inhibitors block this phosphorylation event, thereby abrogating downstream Wnt signaling.
Caption: TNIK-mediated Wnt signaling and inhibitor intervention.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the direct iodination of 7-azaindole derivatives.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Iodosuccinimide (1.1 equivalents) in one portion at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Synthesis of a TNIK Inhibitor via Suzuki-Miyaura Cross-Coupling
This is a general protocol for the elaboration of this compound into a potential TNIK inhibitor using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol/water)
-
Argon or Nitrogen gas
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired TNIK inhibitor candidate.
In Vitro TNIK Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against TNIK using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific TNIK substrate)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a white-walled microplate, add the test compound dilutions. Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).
-
Add the TNIK enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: HCT116 Cell Viability
This protocol describes the evaluation of TNIK inhibitors on the viability of HCT116 human colorectal carcinoma cells.[5]
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
-
96-well clear-bottom plates
-
Humidified incubator (37 °C, 5% CO2)
-
Plate reader
Procedure:
-
Culture HCT116 cells in complete growth medium in a humidified incubator.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Treat the cells with the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol. For example, with an MTS assay, add the reagent to each well, incubate, and then measure the absorbance at 490 nm.
-
Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a TNIK inhibitor starting from this compound.
Caption: Workflow for TNIK inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 3. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent CDK8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology, particularly in colorectal cancer.[1][2] CDK8 is a component of the Mediator complex, which modulates the activity of RNA polymerase II. Its dysregulation is linked to aberrant gene expression and the progression of various cancers. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the use of 5-Iodo-1H-pyrrolo[2,3-b]pyridine as a key starting material in the synthesis of potent and selective CDK8 inhibitors.
Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Based CDK8 Inhibitors
The following table summarizes the in vitro potency of representative CDK8 inhibitors synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Structure | CDK8 IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular IC₅₀ (nM) | Reference |
| Compound 22 | (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide | 48.6 | HCT-116 | 150 | [1][2] |
| Compound H1 | 5-phenyl-1H-pyrrolo[2,3-b]pyridine | 35.2 | - | - | [2] |
| Compound 46 | Novel pyrrolo[2,3-b]pyridine derivative | 57 | - | - | [3] |
| JH-XVI-178 | Pyrazolopyridine derivative | 1 | pS727-STAT1 inhibition | 2 | [4] |
Signaling Pathway
CDK8 is a key regulator of the WNT/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancers. Inhibition of CDK8 can lead to a downstream reduction in β-catenin activity, resulting in cell cycle arrest and reduced proliferation of cancer cells.[1][2]
Caption: CDK8-WNT/β-catenin signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel CDK8 inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo studies.
Caption: Experimental workflow for the evaluation of CDK8 inhibitors.
Experimental Protocols
Chemical Synthesis of (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide (Compound 22)
The synthesis of the target CDK8 inhibitor from this compound is a multi-step process involving a Suzuki coupling, a Horner-Wadsworth-Emmons reaction, ester hydrolysis, and a final amide coupling.
Caption: Synthetic route to a potent CDK8 inhibitor.
Step 1: Suzuki Coupling to form 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added 3-formylphenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 eq) is added, and the reaction is heated to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde.
Step 2: Horner-Wadsworth-Emmons Reaction to form Methyl (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)acrylate
-
To a solution of trimethyl phosphonoacetate (1.2 eq) in anhydrous THF at 0 °C is added NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the methyl acrylate derivative.
Step 3: Hydrolysis to form (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)acrylic acid
-
To a solution of the methyl acrylate from Step 2 (1.0 eq) in a mixture of THF and water (1:1) is added LiOH (3.0 eq).
-
The reaction is stirred at room temperature for 6 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give the carboxylic acid.
Step 4: Amide Coupling to form the Final Product (Compound 22)
-
To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous DMF are added HATU (1.2 eq) and DIPEA (3.0 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
4-methyl-3-(trifluoromethyl)aniline (1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is diluted with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by silica gel chromatography to afford the final CDK8 inhibitor.
In Vitro CDK8 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted for determining the IC₅₀ of a test compound against CDK8.
-
Reagent Preparation:
-
Prepare a 2X solution of CDK8/Cyclin C enzyme in kinase assay buffer.
-
Prepare a 2X solution of the substrate peptide and ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in kinase assay buffer containing DMSO. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot Analysis for WNT/β-catenin Pathway Inhibition
-
Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK8 inhibitor for 24-48 hours.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against β-catenin, p-STAT1 (a direct CDK8 substrate), and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the CDK8 inhibitor for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M and S phases is indicative of cell cycle arrest.[1]
-
References
- 1. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed amination of 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a key synthetic transformation for the generation of novel amine-substituted 7-azaindole derivatives. The 7-azaindole scaffold is a prevalent core in numerous biologically active molecules and approved pharmaceuticals, making this protocol highly relevant for drug discovery and development. The methodologies described herein are based on the well-established Buchwald-Hartwig amination reaction, which allows for the formation of carbon-nitrogen bonds under relatively mild conditions with broad substrate scope.[1][2]
The successful execution of this protocol is contingent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The choice of these components can significantly influence the reaction efficiency, yield, and purity of the desired product. The following sections offer a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of representative quantitative data.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed amination of halo-7-azaindoles, which can be adapted for this compound. The data is compiled from various sources and represents a starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylpiperazine | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | THF | RT | 0.5 | 94 | [3] |
| 2 | Morpholine | Pd(OAc)₂ (1) | SPhos (2) | LiHMDS | THF | RT | 1 | 92 | [3] |
| 3 | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | Toluene | 100 | 12 | 85 | [4] |
| 4 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | ~90 | [5][6] |
| 5 | D-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | ~90 | [5][6] |
| 6 | Primary Alkylamines | RuPhos Pd G2 (1) | RuPhos (1) | LiHMDS | THF | RT | 1-2 | 70-90 | [3] |
| 7 | Secondary Cyclic Amines | XPhos Pd G2 (1) | XPhos (1) | LiHMDS | THF | RT | 1-2 | 85-95 | [3][7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic amine. The specific quantities and reaction parameters may require optimization depending on the amine used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound and the desired amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.
Caption: Experimental workflow for the palladium-catalyzed amination.
Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.[1][8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Derivatization of 5-Iodo-1H-pyrrolo[2,3-b]pyridine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, is a pivotal building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The presence of an iodine atom at the 5-position provides a versatile handle for introducing a wide range of molecular diversity through various transition metal-catalyzed cross-coupling reactions. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize drug candidates.
These application notes provide detailed protocols for the derivatization of this compound via three powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core.[1] This transformation is crucial for developing analogs with modified steric and electronic properties to enhance target binding and pharmacokinetic profiles.
Data Presentation
Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling of this compound Derivatives.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ with XPhos or SPhos ligand, or XPhos Pd G2 | These catalyst systems are highly effective for coupling nitrogen-containing heterocycles.[1] |
| Boronic Acid/Ester | 1.2 - 2.0 equivalents | An excess of the boronic acid derivative is often used to drive the reaction to completion. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2.0 - 3.0 equivalents) | Inorganic bases are required to facilitate the crucial transmetalation step in the catalytic cycle.[1][3] |
| Solvent | 1,4-Dioxane/Water (e.g., 1:1 or 4:1 mixture) or Toluene/Water | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.[1][4] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to achieve a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation and deactivation of the palladium catalyst.[1] |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Visualization
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This method allows for the introduction of a diverse range of primary and secondary amines at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core, a critical transformation for modulating the polarity, hydrogen bonding capacity, and overall pharmacological profile of drug candidates.
Data Presentation
Table 2: Summary of Reaction Parameters for Buchwald-Hartwig Amination of this compound.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts for C-N coupling.[6] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | These ligands promote the catalytic cycle and are effective for coupling with heteroaryl halides.[4] |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine coupling partner is typically used. |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine.[6] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation.[6] |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.2 eq.) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for introducing alkynyl moieties onto the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold. These alkynyl-substituted derivatives can serve as key intermediates for further transformations or as final products with unique biological activities.
Data Presentation
Table 3: Summary of Reaction Parameters for Sonogashira Coupling of this compound.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for Sonogashira reactions.[8][9] |
| Copper Co-catalyst | Copper(I) iodide (CuI) (2-10 mol%) | The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[7][8] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the starting iodide. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne and act as a solvent.[8] |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed under mild conditions, though heating may be required for less reactive substrates.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation. |
Experimental Protocol
General Procedure for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.).
-
Alkyne Addition: Stir the mixture at room temperature for 5-10 minutes, then add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Visualization
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Biological Significance of 1H-pyrrolo[2,3-b]pyridine Derivatives
The derivatization of the 1H-pyrrolo[2,3-b]pyridine scaffold is of high interest in drug discovery, particularly in the development of kinase inhibitors. For instance, derivatives of this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[10][11][12] The introduction of diverse substituents at the 5-position can lead to interactions with specific amino acid residues in the kinase active site, thereby improving potency and selectivity. For example, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[10][11]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds are toxic and should be handled with care.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-Iodo-1H-pyrrolo[2,3-b]pyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-iodo-7-azaindole, is a versatile and highly valuable fragment in modern drug discovery. Its unique structural and electronic properties make it a privileged scaffold, particularly in the design of kinase inhibitors. The 7-azaindole core can mimic the adenine hinge-binding motif of ATP, forming key hydrogen bond interactions within the ATP-binding site of kinases. The iodine atom at the 5-position serves as a crucial handle for introducing a wide range of substituents through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3][4] This document provides detailed application notes, experimental protocols, and data to guide researchers in utilizing this powerful fragment for the development of novel therapeutics.
Key Applications in Drug Discovery
The this compound fragment has been instrumental in the development of inhibitors targeting a variety of protein kinases implicated in cancer and other diseases. The strategic placement of the iodine atom allows for the exploration of chemical space around the core scaffold, leading to the discovery of highly potent and selective drug candidates.
Prominent Kinase Targets:
-
B-RAF: The BRAF V600E mutation is a key driver in many cancers, particularly melanoma.[5][6] The 7-azaindole scaffold is a core component of Vemurafenib, a potent inhibitor of the B-RAF V600E mutant protein.[7][8]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFR1, 2, and 3.
-
Traf2- and Nck-interacting kinase (TNIK): TNIK is involved in the Wnt signaling pathway and is a target in several cancers, including colorectal cancer.[9][10][11] Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent TNIK inhibitors.
-
Other Kinases: This versatile fragment has also been employed in the design of inhibitors for a range of other kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[12]
Data Presentation: Quantitative Activity of 7-Azaindole Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This data highlights the potency achievable with this fragment against various kinase targets.
| Compound/Derivative Reference | Target Kinase | IC50 (nM) | Cell-Based Activity/Notes |
| Vemurafenib (PLX4032) | B-RAF V600E | 31 | Approved for the treatment of BRAF V600E-mutated metastatic melanoma.[6] |
| PLX4720 | B-RAF V600E | 13 | A precursor to Vemurafenib, demonstrating high potency and selectivity. |
| FGFR Inhibitor (Compound 4h) | FGFR1 | 7 | Potent pan-FGFR inhibitor with activity against FGFR2 (9 nM) and FGFR3 (25 nM). |
| TNIK Inhibitor Series | TNIK | <1 | Several compounds in the series showed potent TNIK inhibition. |
| CDK9 Inhibitor (Compound 38) | CDK9 | 1.2 | Highly potent and selective CDK9 inhibitor with a short half-life.[12] |
| Pexidartinib | CSF1R | 17 | Approved for the treatment of tenosynovial giant cell tumor. |
Experimental Protocols
Protocol 1: General Synthesis of 5-Aryl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous and degassed solvent via syringe. Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if necessary).
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir at the desired temperature (typically 80-110 °C). Microwave heating can also be employed to accelerate the reaction.[11]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[13]
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compound, a positive control (a known inhibitor), and a negative control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells of the assay plate. Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a predetermined amount of time (e.g., 60 minutes).
-
Detection: After the incubation period, add the luminescence-based kinase assay reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.
-
Measurement: Incubate the plate for a short period as recommended by the assay kit manufacturer to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways where inhibitors derived from this compound can be targeted.
Caption: B-RAF V600E signaling pathway and the inhibitory action of Vemurafenib.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
Application of 5-Iodo-1H-pyrrolo[2,3-b]pyridine in Oncology Research: A Detailed Guide
Introduction: 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, serves as a pivotal building block in the synthesis of targeted oncology therapeutics. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold in the development of potent and selective kinase inhibitors. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals working in the field of oncology.
Application Notes
The primary application of this compound in oncology research is as a key intermediate in the synthesis of kinase inhibitors. The pyrrolo[2,3-b]pyridine core can mimic the hinge-binding motif of ATP, enabling compounds derived from it to effectively compete with ATP for binding to the active site of various kinases. The iodine atom at the 5-position provides a reactive handle for introducing further chemical diversity through cross-coupling reactions, a crucial step in optimizing the potency and selectivity of inhibitor candidates.
A prominent example of a drug synthesized using a derivative of this scaffold is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in a significant percentage of melanomas. The synthesis of Vemurafenib highlights the utility of the 7-azaindole core in creating highly targeted cancer therapies.
Beyond its role in the synthesis of BRAF inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold is being actively investigated for the development of inhibitors against other oncologically relevant kinases, including:
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is implicated in colorectal cancer, and derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against this kinase.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is associated with various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Quantitative Data
The following tables summarize the inhibitory activities of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against different oncogenic kinases.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK
| Compound ID | pIC50 |
| Compound 1 | 9.92 |
| Compound 2 | 9.52 |
| Compound 3 | 9.30 |
| Compound 4 | 9.25 |
| Compound 5 | 9.15 |
| (Data adapted from a study on TNIK inhibitors for colorectal cancer)[1] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4h | 7 | 9 | 25 |
| 4a | 98 | - | - |
| 1 | 1900 | - | - |
| (Data adapted from a study on FGFR inhibitors)[2][3] |
Table 3: Inhibitory Activity of Vemurafenib (a derivative) against BRAF Kinases
| Kinase | IC50 (nM) |
| BRAF V600E | 31 |
| Wild-type BRAF | 100 |
| c-RAF-1 | 48 |
| (Data from various sources)[4] |
Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation. Vemurafenib, synthesized from a this compound derivative, specifically inhibits this mutated kinase.
Experimental Protocols
Protocol 1: Synthesis of a Key Vemurafenib Intermediate
This protocol describes the synthesis of 5-(4-chlorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine, a crucial intermediate for Vemurafenib, starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 1: Suzuki Coupling to Synthesize 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine [5]
-
Materials: 5-bromo-1H-pyrrolo[2,3-b]pyridine, (4-chlorophenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, Dioxane, Water.
-
Procedure: a. To a solution of (4-chlorophenyl)boronic acid (1.2 eq) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dioxane, add a solution of K₂CO₃ (1.2 eq) in water. b. Stir the mixture for 30 minutes. c. Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq). d. Stir the mixture at 80°C overnight. e. Remove the volatiles in vacuo. f. Suspend the obtained solid in ethyl acetate and wash with water. g. Purify the crude product to obtain 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Iodination to Synthesize 5-(4-chlorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine [5]
-
Materials: 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, Potassium hydroxide (KOH), Elemental iodine (I₂), Dimethylformamide (DMF).
-
Procedure: a. In an evacuated flask under an argon atmosphere, dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and potassium hydroxide (3.2 eq) in DMF. b. To this mixture, add a solution of elemental iodine (1.2 eq) in DMF. c. Stir the reaction mixture at room temperature. d. Monitor the reaction by TLC. e. Upon completion, perform an aqueous work-up and purify the product to yield 5-(4-chlorophenyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Iodo-pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving iodo-pyridines.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles in the Suzuki coupling of iodo-pyridines. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, and the electron-deficient nature of the pyridine ring can influence reactivity. This guide offers a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Iodo-pyridine Suzuki Coupling
Technical Support Center: Purification of Substituted Pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of substituted pyrrolo[2,3-b]pyridines.
Troubleshooting Guides
Problem 1: Difficulty in removing unreacted starting materials or reagents.
Q: I am having trouble separating my desired substituted pyrrolo[2,3-b]pyridine from unreacted starting materials and reagents using column chromatography. What can I do?
A: This is a common issue, often arising from similar polarities between the product and impurities. Here are several strategies to improve separation:
-
Optimize your chromatography conditions:
-
Solvent System: Experiment with different solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective. Consider using a combination of three solvents to fine-tune the separation.
-
Stationary Phase: If standard silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if your compound is sufficiently non-polar).
-
Sample Loading: Ensure you are not overloading the column. Use a minimal amount of solvent to dissolve your crude product before loading it onto the column. Dry loading the sample onto silica can also improve resolution.
-
-
Chemical Treatment:
-
Acid/Base Wash: If the impurities have acidic or basic functional groups that your product lacks, an aqueous acid or base wash of the crude organic mixture before chromatography can remove them.
-
Scavenger Resins: These can be used to selectively bind to and remove unreacted reagents.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[1] The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble or insoluble at all temperatures.
Problem 2: Presence of persistent, closely-eluting side products.
Q: My NMR spectrum shows the presence of impurities that co-elute with my product during column chromatography. How can I remove these?
A: Closely-eluting impurities, often isomers or byproducts from side reactions, pose a significant purification challenge.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard flash chromatography and can often separate compounds with very similar retention factors.
-
Reaction Optimization: The best solution is often to revisit the reaction conditions to minimize the formation of side products. This could involve:
-
Changing the catalyst or ligand.[2]
-
Adjusting the reaction temperature or time.
-
Using a different solvent.
-
-
Derivative Formation: In some cases, it may be possible to selectively react either the desired product or the impurity to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the original compound if necessary.
Problem 3: Compound instability during purification.
Q: My substituted pyrrolo[2,3-b]pyridine appears to be degrading on the silica gel column. What are the possible causes and solutions?
A: Pyrrolo[2,3-b]pyridines can be sensitive to acidic conditions, and standard silica gel is slightly acidic.
-
Neutralize the Silica: You can neutralize the silica gel by washing it with a solution of triethylamine (typically 1-2%) in the eluent.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Work at Low Temperatures: If the compound is thermally labile, consider performing the purification in a cold room.
Frequently Asked Questions (FAQs)
Q1: What are some common side products to watch out for during the synthesis of substituted pyrrolo[2,3-b]pyridines?
A1: The formation of side products is highly dependent on the specific synthetic route. However, some common issues include:
-
Regioisomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. Careful control of reaction conditions and choice of directing groups can help minimize this.
-
Products of Incomplete Reactions: If the reaction involves multiple steps, such as the addition of different substituents, products from intermediate stages may be present in the final mixture.
-
Side reactions from protecting groups: The deprotection step of protecting groups like SEM (trimethylsilylethoxymethyl) can sometimes lead to side products.[2]
Q2: Can I use recrystallization for purifying oily or low-melting point substituted pyrrolo[2,3-b]pyridines?
A2: Direct recrystallization is not feasible for oils. However, you can sometimes convert an oily product into a solid salt by treating it with an appropriate acid (e.g., HCl, HBr) if your compound has a basic nitrogen. The resulting salt may then be purified by recrystallization. Alternatively, if the oil is a freebase, you can try to form a co-crystal with a suitable co-former.
Q3: How do I choose the right solvent system for column chromatography of my substituted pyrrolo[2,3-b]pyridine?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common starting solvent system for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ideal solvent system will give your desired compound an Rf value of around 0.3-0.4 on the TLC plate and show good separation from all impurities.
Q4: My compound is highly polar and doesn't move from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A4: For highly polar compounds, you will need to use a more polar eluent. Consider adding methanol or isopropanol to your ethyl acetate or dichloromethane. A small amount of triethylamine or ammonia can also be added to the mobile phase to reduce tailing of basic compounds on silica gel. For extremely polar compounds, reverse-phase chromatography might be a better option.
Quantitative Data Summary
The following table summarizes typical yields and purities obtained after purification of substituted pyrrolo[2,3-b]pyridines as reported in the literature. Note that these values are highly dependent on the specific reaction and purification method.
| Compound Class | Purification Method | Typical Yield Range | Reference |
| 4-amino-1,3,6-trisubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles | Not specified | 87-91% | [3] |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | Flash column chromatography | 13% (for a specific side product) | [2] |
| 1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine derivatives | Silica gel column chromatography | 50% | [4] |
| N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Silica-gel flash column chromatography | 60-72% | [5] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Not specified | Moderate to good inhibition (IC50 ranges from 0.11–1.1 μM) | [6] |
Experimental Protocols
General Protocol for Purification by Silica Gel Flash Column Chromatography [2][5]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use for elution.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the elution of the compounds by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization [1]
-
Solvent Selection: Choose a solvent in which the compound of interest is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of substituted pyrrolo[2,3-b]pyridines.
Caption: Troubleshooting logic for common purification challenges of substituted pyrrolo[2,3-b]pyridines.
References
- 1. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 4. ajol.info [ajol.info]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of "5-Iodo-1H-pyrrolo[2,3-b]pyridine" in C-N coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindole) in C-N cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions in a Q&A format to help you navigate your experiments.
Q1: Why is my C-N coupling reaction with this compound failing or giving low yields?
A1: The low reactivity of this compound in C-N coupling can be attributed to several factors:
-
Electron-deficient nature of the pyridine ring: The pyridine nitrogen withdraws electron density, making the pyrrolopyridine system less electron-rich than indole, which can hinder the oxidative addition step in palladium-catalyzed cycles.
-
Coordination of the pyridine nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal catalyst (palladium or copper), potentially leading to catalyst inhibition or unproductive pathways.
-
NH-acidity of the pyrrole: The pyrrole N-H is acidic and can react with the base, leading to competitive N-arylation or other side reactions if not properly managed.
-
Iodide inhibition (in Buchwald-Hartwig reactions): While aryl iodides are generally more reactive than bromides or chlorides, the generated iodide anion can sometimes form unreactive palladium dimers, inhibiting the catalytic cycle.[1]
Q2: I am attempting a Buchwald-Hartwig amination. Which catalyst, ligand, and base combination is recommended for this compound?
A2: For challenging substrates like 5-iodo-7-azaindole, a robust catalytic system is crucial. Based on studies with the analogous 5-bromo-7-azaindole, the following conditions are highly recommended:
-
Palladium Pre-catalyst: Use of a well-defined pre-catalyst such as a palladacycle is often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential. BrettPhos has been shown to be particularly effective for the amination of halo-7-azaindoles. Other ligands to consider include XPhos and RuPhos.[2]
-
Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a good choice as it can deprotonate both the amine nucleophile and the azaindole N-H, preventing unwanted side reactions. Stronger bases like NaOt-Bu can also be effective.
Q3: My Buchwald-Hartwig reaction is still not working. What are some troubleshooting steps?
A3: If you are still facing issues, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q4: Should I consider protecting the pyrrole N-H group?
A4: Yes, if you continue to experience issues like low yield or side reactions, N-protection of the pyrrole ring can be beneficial. The acidic N-H can interfere with the catalytic cycle. Common protecting groups include:
-
SEM (2-(trimethylsilyl)ethoxymethyl): Can be effective but deprotection can sometimes be challenging.[2]
-
Boc (tert-butyloxycarbonyl): A common protecting group, though its stability under all coupling conditions should be verified.
-
Phenylsulfonyl: Has been used in the functionalization of 7-azaindoles.
Q5: Are there alternative C-N coupling methods to the Buchwald-Hartwig amination?
A5: Yes, the Ullmann condensation is a viable copper-catalyzed alternative. While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures.
-
Catalyst: CuI or Cu₂O are common copper sources.
-
Ligand: L-proline and its derivatives, as well as various diamines, have been shown to accelerate Ullmann-type couplings.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.
The Ullmann coupling can sometimes be more successful for electron-deficient heteroaryl halides where palladium-catalyzed methods are sluggish.
Data Presentation
The following tables summarize typical reaction conditions for successful C-N coupling of halo-7-azaindoles.
Table 1: Buchwald-Hartwig Amination of 5-Bromo-7-azaindole with Various Amines
| Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 1 | BrettPhos (1) | LiHMDS (2.4) | THF | 65 | 18 | 95 |
| N-Methylpiperazine | 1 | BrettPhos (1) | LiHMDS (2.4) | THF | 65 | 18 | 92 |
| Aniline | 1 | BrettPhos (1) | LiHMDS (2.4) | THF | 65 | 18 | 85 |
| n-Butylamine | 1 | BrettPhos (1) | LiHMDS (2.4) | THF | 65 | 18 | 88 |
Data adapted from a study on 5-bromo-7-azaindole, which is expected to have similar reactivity to the 5-iodo analog under these conditions.
Table 2: Representative Ullmann Condensation Conditions
| Aryl Halide | Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aryl Iodide | Indole | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 110 |
| Aryl Iodide | Pyrrole | Cu₂O (10) | None | Cs₂CO₃ (2) | DMSO | 110 |
These are general conditions; optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is adapted from the successful amination of 5-bromo-7-azaindole.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
BrettPhos Palladacycle (G3)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), BrettPhos Palladacycle (0.01 equiv), and a stir bar to an oven-dried reaction tube.
-
Add anhydrous, degassed THF to dissolve the solids.
-
Add the secondary amine (1.2 equiv) to the reaction mixture.
-
Slowly add the LiHMDS solution (2.4 equiv) to the mixture at room temperature.
-
Seal the reaction tube and heat the mixture at 65 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Ullmann-type C-N Coupling of this compound
This is a general protocol that may require optimization.
Materials:
-
This compound
-
Amine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), K₂CO₃ (2.0 equiv), and a stir bar.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add the amine (1.5 equiv) followed by anhydrous DMSO.
-
Seal the vial and heat the reaction mixture at 110-120 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Efficient Coupling Reactions with 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-iodo-7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions performed on this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are essential for introducing diverse aryl, alkynyl, and amino moieties, respectively, which is a crucial step in the synthesis of many biologically active compounds and kinase inhibitors.[1][2]
Q2: Why is catalyst selection so critical for coupling reactions with this compound?
A2: The 7-azaindole core possesses a pyridine nitrogen that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] The choice of an appropriate catalyst and ligand system is therefore crucial to achieve high yields and prevent side reactions. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle.[4]
Q3: Should I protect the N-H group of the pyrrole before performing a coupling reaction?
A3: Protecting the pyrrole nitrogen can be beneficial. The free N-H can interfere with the catalytic cycle, and its protection with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) can lead to improved yields and cleaner reactions.[3] However, the necessity of a protecting group depends on the specific reaction conditions and the coupling partners.
Q4: What are some common palladium catalysts and ligands used for these reactions?
A4: A variety of palladium sources and phosphine ligands are employed. Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5] The choice of ligand is often critical for success, with bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos showing good performance in many cases.[6][7] For specific applications, bidentate ligands like Xantphos and dppf are also utilized.[6][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Formation of de-iodinated byproduct (1H-pyrrolo[2,3-b]pyridine).
-
Presence of homocoupled boronic acid byproduct.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[9] - Consider using a more robust catalyst system, such as a preformed palladium-ligand complex. |
| Inappropriate Ligand | - The chosen ligand may not be suitable for the substrate. Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos).[6][7] - Increase the ligand-to-palladium ratio to prevent catalyst decomposition. |
| Ineffective Base | - The base strength can be critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] - Ensure the base is finely powdered and anhydrous for solid bases. |
| Poor Solvent Choice | - The solvent system affects solubility and reaction rate. Common choices include dioxane/water, toluene/ethanol, or DMF.[6][10] - Ensure solvents are anhydrous and degassed. |
| Protodeboronation of Boronic Acid | - This side reaction is promoted by high temperatures and excess water.[11] - Use the boronic acid in slight excess (1.2-1.5 equivalents). - Minimize the amount of water in the reaction or use anhydrous conditions if possible. |
Issue 2: Poor Results in Sonogashira Coupling
Symptoms:
-
Low conversion of the starting iodide.
-
Formation of alkyne homocoupling products (Glaser coupling).
-
Decomposition of the catalyst (formation of palladium black).[12]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Copper Co-catalyst Issues | - The traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of high quality.[13] - Consider a copper-free Sonogashira protocol, which can sometimes give cleaner results. |
| Inappropriate Base/Solvent | - An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.[12][14] - Ensure the amine is distilled and dry, as impurities can hinder the reaction.[12] |
| Low Reaction Temperature | - Some Sonogashira couplings require elevated temperatures to proceed at a reasonable rate.[14] |
| Oxygen Sensitivity | - The reaction is highly sensitive to oxygen, which promotes alkyne homocoupling. Rigorously degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). |
Issue 3: Challenges in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired amine product.
-
Dehalogenation of the starting material.
-
Complex reaction mixture with multiple byproducts.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inhibition by Substrate/Product | - The nitrogen atoms in the 7-azaindole core or the amine coupling partner can coordinate to the palladium center and inhibit catalysis.[3] - Use a ligand that is bulky enough to prevent inhibitory binding, such as Xantphos or a biarylphosphine ligand.[15] |
| Incorrect Base | - Strong, non-nucleophilic bases are typically required. Common choices include NaOtBu, LiHMDS, or Cs₂CO₃.[3] The choice of base can be critical and may require screening. |
| Sterically Hindered Amine | - Coupling with bulky secondary amines can be challenging. This may require a more active catalyst system (e.g., a palladacycle or a catalyst with a specialized ligand) and higher reaction temperatures. |
| N-H group interference | - The free N-H on the pyrazole ring of the coupling partner can lead to side reactions or polymerization.[16] Protecting this group may be necessary. |
Experimental Protocols & Data
Below are representative experimental conditions for common coupling reactions with halogenated 7-azaindoles, which can be adapted for this compound.
Suzuki-Miyaura Coupling: General Conditions
| Parameter | Condition |
| Reactants | This compound (1 equiv.), Arylboronic acid (1.2-2.0 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos or XPhos (2-10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (1:1)[6] |
| Temperature | 80-110 °C |
| Atmosphere | Inert (N₂ or Ar) |
Reference protocol adapted from studies on related 7-azaindole derivatives.[2][6][7]
Sonogashira Coupling: General Conditions
| Parameter | Condition |
| Reactants | This compound (1 equiv.), Terminal Alkyne (1.2-1.5 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Et₃N or DIPEA (can be used as solvent) |
| Solvent | DMF or Et₃N |
| Temperature | Room Temperature to 120 °C[14] |
| Atmosphere | Inert (N₂ or Ar) |
Reference protocol based on standard Sonogashira conditions for aryl iodides.[13][14]
Buchwald-Hartwig Amination: General Conditions
| Parameter | Condition |
| Reactants | This compound (1 equiv.), Amine (1.2-1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Xantphos or RuPhos (4-10 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-3 equiv.) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 80-120 °C[3] |
| Atmosphere | Inert (N₂ or Ar) |
Reference protocol adapted from amination studies on related heterocyclic halides.[3][15]
Visual Guides
The following diagrams illustrate key decision-making and experimental workflows.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Selectivity in Kinase Inhibitor Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage selectivity issues during the synthesis and evaluation of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for kinase inhibitors so challenging?
A: The primary challenge in developing selective kinase inhibitors stems from the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases.[1][2] Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to this conserved pocket. This structural similarity makes it difficult to design a compound that inhibits a single desired kinase without affecting other, often closely related, kinases. This promiscuity can lead to off-target effects and associated toxicities.[1][3]
Q2: What are the main strategies to improve the selectivity of a kinase inhibitor during the design and synthesis phase?
A: Several medicinal chemistry strategies can be employed to enhance kinase inhibitor selectivity:
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue is a single amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket. Designing inhibitors with bulky substituents that create a steric clash with large gatekeeper residues can confer selectivity for kinases with smaller gatekeeper residues.[1]
-
Covalent Inhibition: This strategy involves designing inhibitors with a reactive group (a weak electrophile) that forms a covalent bond with a non-conserved cysteine residue near the active site.[1][3] This approach can lead to exceptionally high potency and selectivity, as exemplified by drugs like ibrutinib and osimertinib.[1][3]
-
Targeting Inactive Conformations (Type II Inhibitors): Some inhibitors are designed to bind to the inactive "DFG-out" conformation of a kinase, where the DFG motif of the activation loop is flipped. This conformation opens up an additional allosteric site adjacent to the ATP pocket, which is less conserved across the kinome, offering a pathway to greater selectivity.[4][5]
-
Allosteric Inhibition (Type III and IV Inhibitors): These inhibitors bind to sites on the kinase that are distinct from the ATP-binding pocket. Because these allosteric sites are generally less conserved, allosteric inhibitors can achieve very high levels of selectivity.[6]
-
Bivalent Inhibitors: This approach involves tethering a promiscuous ATP-site binder to a second molecule (like a peptide or another small molecule) that targets a distinct, less-conserved site on the kinase. This creates a bivalent inhibitor with significantly improved selectivity.[1][3]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and evaluating the impact on its activity and selectivity can guide the design of more selective inhibitors.[2][7]
Q3: How is kinase inhibitor selectivity measured and quantified?
A: Kinase inhibitor selectivity is typically assessed by screening the compound against a large panel of kinases, often representing a significant portion of the human kinome.[8][9] The results are often presented as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 value indicates higher potency.[10]
-
Ki (Inhibition constant) or Kd (Dissociation constant): These values represent the intrinsic binding affinity of the inhibitor for the kinase. Unlike IC50, they are not dependent on the concentration of ATP used in the assay.[2] The Cheng-Prusoff equation can be used to relate IC50 to Ki, especially when the ATP concentration is close to the Km for ATP.[2][11]
-
Selectivity Score/Index: This is a calculated value that quantifies the selectivity of an inhibitor. It is often determined by comparing the inhibitor's potency against its primary target to its potency against a panel of off-target kinases.[8]
These values are typically determined using various biochemical and cellular assays.
Troubleshooting Guide
Problem 1: My inhibitor shows high potency in a biochemical assay but has low activity or high toxicity in cell-based assays.
-
Possible Cause: There may be a discrepancy between in vitro and cellular selectivity. The high concentration of ATP in cells (1-5 mM) can outcompete ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays often run at lower ATP concentrations.[2][11] Additionally, poor cell permeability or rapid metabolism of the compound can lead to lower intracellular concentrations. The observed toxicity could be due to off-target effects on kinases essential for cell survival.[10][12]
-
Troubleshooting Steps:
-
Perform a Cellular Target Engagement Assay: Use a technique like NanoBRET to confirm that your inhibitor is binding to its intended target inside living cells and to determine its cellular potency.[13][14][15]
-
Conduct a Dose-Response Experiment: Determine the optimal concentration range that elicits the desired on-target effect while minimizing toxicity. Use the lowest effective concentration.[10][12]
-
Evaluate Cell Permeability: Assess the compound's ability to cross the cell membrane.
-
Profile Against a Broader Kinase Panel: A comprehensive kinase screen can help identify potential off-target liabilities that could explain the cellular phenotype.[10]
-
Problem 2: My cells exhibit a phenotype that is inconsistent with the known function of the target kinase.
-
Possible Cause: This is a strong indicator of a significant off-target effect. The observed phenotype may be the result of inhibiting one or more other kinases that are part of a different signaling pathway.[10][16]
-
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Use a second, structurally unrelated inhibitor for the same target kinase. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, introduce a drug-resistant mutant of your target kinase into the cells. If the inhibitor's effect is abolished, it confirms on-target activity.[12][17]
-
Use a Genetic Approach: Use techniques like siRNA or CRISPR to knock down the target kinase. The resulting phenotype should mimic the effect of a selective inhibitor.
-
Identify Off-Targets: Utilize kinome-wide profiling to identify other kinases that your compound inhibits at relevant concentrations.[12]
-
Problem 3: My inhibitor is promiscuous and hits multiple kinases with similar potency.
-
Possible Cause: The inhibitor's core scaffold may be binding to highly conserved features of the ATP pocket.[1] This is common for many type-I kinase inhibitors.
-
Troubleshooting Steps:
-
Re-evaluate the Structure-Activity Relationship (SAR): Analyze which parts of your molecule are contributing to the lack of selectivity and explore modifications. Can you add bulk to target the gatekeeper residue? Can you target a less conserved region?[1]
-
Consider Alternative Inhibition Modalities: Explore the feasibility of designing a covalent, allosteric, or bivalent inhibitor based on the structure of your target kinase.[1][3]
-
Utilize Computational Modeling: In silico tools can help predict off-target interactions and guide the rational design of more selective compounds.[18][19][20]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Fictional Inhibitor (Inhibitor-Z)
This table illustrates how to present quantitative data from a kinase profiling screen. The fold selectivity is calculated by dividing the IC50 value for an off-target kinase by the IC50 for the primary target.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Target Kinase A) | Implication |
| Target Kinase A | 15 | 1 (On-Target) | Primary Target |
| Kinase B | 45 | 3 | Minor Off-Target |
| Kinase C | 2,500 | 167 | Negligible Off-Target |
| Kinase D | 30 | 2 | Potent Off-Target |
| Kinase E | >10,000 | >667 | No Significant Inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol is a standard method for determining the IC50 of an inhibitor against a panel of purified kinases.[2]
-
Objective: To measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The ATP concentration is often set to be at or near the Km value for each specific kinase to ensure that the measured IC50 approximates the Ki.[2][17][21]
-
Incubate the plate at a set temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol confirms inhibitor binding to the target kinase in a physiological context.[13][14]
-
Objective: To quantify the binding of an inhibitor to a target kinase in living cells.
-
Materials:
-
Cells engineered to express the target kinase fused to a NanoLuc® luciferase.
-
NanoBRET™ fluorescent energy transfer tracer that binds to the kinase.
-
Inhibitor stock solution.
-
Cell culture reagents and plates.
-
Luminometer capable of measuring two wavelengths.
-
-
Procedure:
-
Culture the engineered cells to the appropriate density in assay plates.
-
Treat the cells with serial dilutions of the inhibitor or DMSO vehicle control.
-
Add the NanoBRET™ tracer to all wells.
-
Equilibrate the plate at 37°C in a CO₂ incubator.
-
Measure the luminescence at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET ratio.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Visualizations
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Troubleshooting decision tree for unexpected cellular results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. automate.video [automate.video]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. biorxiv.org [biorxiv.org]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. benchchem.com [benchchem.com]
"5-Iodo-1H-pyrrolo[2,3-b]pyridine" stability and storage issues
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 5-Iodo-1H-pyrrolo[2,3-b]pyridine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are varying recommendations for the storage of this compound. For short-term storage, room temperature is generally acceptable.[1][2] However, for long-term stability, storage at -20°C is recommended.[3] It is crucial to store the compound in a tightly sealed container to protect it from moisture and air. The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]
Q2: How sensitive is this compound to light and air?
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or a change in the physical state of the solid. Chemically, degradation can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which would show the appearance of new spots/peaks or changes in the spectral data corresponding to impurities.
Q4: What substances are incompatible with this compound?
You should avoid storing or mixing this compound with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4] These substances can potentially react with the pyrrolopyridine ring system or the iodo substituent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of the starting material. | 1. Check the appearance of your this compound for any color change.2. Verify the purity of the compound using TLC or HPLC.3. If degradation is suspected, purify the material before use or use a fresh batch. |
| Compound color has changed during storage | Exposure to light, heat, or air. | 1. Review your storage conditions against the recommended guidelines.2. Ensure the container is tightly sealed and stored in a dark, cool, and dry place.3. For long-term storage, consider storing under an inert atmosphere. |
| Inconsistent results between batches | Improper storage of one or more batches. | 1. Implement standardized storage protocols for all batches.2. Perform a quality control check (e.g., melting point, NMR, or HPLC) on each new batch upon receipt and before use. |
Storage Conditions Summary
| Condition | Short-Term Storage | Long-Term Storage |
| Temperature | Room Temperature[1][2] | -20°C[3] |
| Atmosphere | Ambient | Inert Gas (Argon or Nitrogen recommended) |
| Container | Tightly sealed, opaque or amber vial | Tightly sealed, opaque or amber vial |
| Light | Avoid direct sunlight[4] | Store in the dark |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
Objective: To determine the stability of this compound over time when exposed to different temperatures, light conditions, and atmospheres.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber and clear glass vials with screw caps
-
Desiccator
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a UV detector
-
NMR spectrometer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh out several 5-10 mg portions of this compound into both amber and clear vials.
-
Create different storage conditions for the samples:
-
Condition A (Control): Amber vial, -20°C, under inert gas.
-
Condition B: Amber vial, Room Temperature, ambient air.
-
Condition C: Clear vial, Room Temperature, ambient air (exposed to ambient light).
-
Condition D: Amber vial, 40°C, ambient air.
-
-
-
Time Points:
-
Analyze the samples at the following time points: T=0 (initial), T=1 week, T=1 month, T=3 months, T=6 months.
-
-
Analysis:
-
At each time point, dissolve a sample from each condition in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis:
-
Inject the dissolved sample into an HPLC system.
-
Use a suitable C18 column and a gradient elution method (e.g., water:acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Calculate the purity of the sample by integrating the peak area of the parent compound and any new impurity peaks.
-
-
NMR Analysis (Optional but recommended for initial and final time points):
-
Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to the initial T=0 sample to identify any structural changes or the presence of degradation products.
-
-
-
Data Presentation:
-
Record the percentage purity of this compound for each condition at each time point in a table.
-
Plot the percentage purity against time for each condition to visualize the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Iodinated Azaindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for various iodinated azaindole derivatives. Iodinated azaindoles are pivotal synthetic intermediates in the development of pharmacologically active compounds. A thorough understanding of their spectral characteristics is essential for unambiguous identification, structural elucidation, and quality control. This document summarizes key quantitative data, details experimental protocols, and illustrates the analytical workflow.
Quantitative Data Summary
The following tables present a comparative summary of ¹H NMR, ¹³C NMR, and mass spectrometry data for representative iodinated azaindole compounds. The data highlights the influence of the iodine atom's position and other substituents on the spectral characteristics.
Table 1: ¹H NMR Spectral Data of Selected Iodinated Azaindole Derivatives
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Signals (ppm) |
| 4-Iodo-1H-pyrrolo[2,3-b]pyridine | DMSO-d₆ | 7.59 (t, J=3.1 Hz) | 6.27 (d, J=3.4 Hz) | - | 7.51 (d, J=5.0 Hz) | 7.89 (d, J=5.0 Hz) | 12.01 (s, 1H, NH) |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | - | - | - | 8.08 (d, J=2.0 Hz) | - | 8.36 (d, J=2.0 Hz) | 10.24 (br s, 1H, NH)[1] |
| 2-Amino-5-chloro-3-iodopyridine | CDCl₃ | - | - | 7.98 (d, J=2.2 Hz) | - | 7.84 (d, J=2.2 Hz) | 5.06 (s, 2H, NH₂)[2] |
Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of Selected Iodinated Azaindole Derivatives
| Compound | Solvent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Predicted 3-Iodo-6-methyl-5-nitro-1H-indazole | DMSO-d₆/CDCl₃ | - | 85.0-95.0 | 140.0-145.0 | 115.0-120.0 | 145.0-150.0 | 120.0-125.0 | 125.0-130.0 | 148.0-153.0 |
Table 3: Mass Spectrometry Data of Selected Iodinated Azaindole Derivatives
| Compound | Ionization Method | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 4-Iodo-1H-pyrrolo[2,3-b]pyridine | ESI | C₇H₅IN₂ | 245 | Not specified |
| 3-Iodo-5-nitro-pyridin-2-amine | ESI | C₅H₄IN₃O₂ | 266.1 | Not specified[3] |
Note: Detailed fragmentation analysis of a wide range of iodinated azaindoles is not extensively reported. The primary ion observed is often the protonated molecule [M+H]⁺.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality analytical data.
Synthesis of Iodinated Azaindoles (General Procedure)
A common method for the synthesis of iodinated azaindoles involves the direct iodination of the corresponding azaindole precursor.
Example: Synthesis of 2-Amino-5-chloro-3-iodopyridine [2]
-
Dissolve 2-amino-5-chloropyridine in a suitable organic solvent such as ethanol.
-
Add N-Iodosuccinimide (NIS) and a catalytic amount of an acid, or use a combination of I₂ and Ag₂SO₄.[2]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by filtering the mixture and washing the crude product with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Purify the product by silica gel chromatography to obtain the desired iodinated azaindole.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the iodinated azaindole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: 400 MHz NMR Spectrometer (or higher field strength for better resolution).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the iodinated azaindole sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation.
Data Acquisition (ESI-MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of iodinated azaindoles.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the synthetic product and the analytical techniques used for its characterization.
References
A Head-to-Head Battle: Comparing the In Vitro Efficacy of Erlotinib and Osimertinib in Targeting EGFR
A new generation of kinase inhibitors demonstrates superior potency and selectivity in preclinical models.
The landscape of targeted cancer therapy has been revolutionized by the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, including non-small-cell lung cancer (NSCLC). This guide provides an in vitro comparison of two prominent EGFR inhibitors: Erlotinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor. This comparison, supported by experimental data, will highlight their differential efficacy against wild-type and mutant forms of EGFR, providing valuable insights for researchers and drug development professionals.
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for Erlotinib and Osimertinib against various EGFR mutations. Lower IC50 values indicate greater potency.
| Kinase Inhibitor | Target Kinase / Cell Line | IC50 (nM) |
| Erlotinib | EGFR (Exon 19 deletion) | Less potent than afatinib |
| EGFR (L858R) | Effective, but less potent than afatinib | |
| EGFR (T790M positive) | Significantly less potent than Osimertinib | |
| Osimertinib | EGFR (Exon 19 deletion) | Comparable to Erlotinib[1] |
| EGFR (L858R) | Comparable to Erlotinib[1] | |
| EGFR (T790M positive) | Strikingly potent inhibition[1] | |
| Wild-type EGFR | Less potent than afatinib[1] |
Visualizing the Mechanism: EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the points of inhibition for Erlotinib and Osimertinib. EGFR activation, upon ligand binding, triggers a downstream cascade involving the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival. Both inhibitors target the kinase domain of EGFR, but their specificity for different mutations varies significantly.
Experimental Workflow: IC50 Determination
The determination of IC50 values is a cornerstone of in vitro pharmacology. The following diagram outlines a typical workflow for assessing the efficacy of kinase inhibitors using a cell-based viability assay.
Experimental Protocols
The following provides a generalized methodology for determining the IC50 values of EGFR kinase inhibitors, based on commonly used in vitro assays.
Objective: To determine the concentration of Erlotinib and Osimertinib required to inhibit the proliferation of cancer cells expressing different EGFR variants by 50%.
Materials:
-
Cell Lines: Human lung cancer cell lines or Ba/F3 cells exogenously expressing wild-type or mutant EGFR (e.g., exon 19 deletion, L858R, T790M).[1]
-
Kinase Inhibitors: Erlotinib and Osimertinib, dissolved in a suitable solvent like DMSO.
-
Cell Culture Medium: Appropriate growth medium supplemented with serum and antibiotics.
-
Reagents for Viability Assay: For example, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Equipment: Multi-well plates, incubator, plate reader.
Procedure:
-
Cell Culture and Seeding: Cells are cultured under standard conditions and then seeded into 96-well plates at a predetermined density.
-
Inhibitor Preparation: A series of dilutions of Erlotinib and Osimertinib are prepared in cell culture medium.
-
Treatment: The diluted inhibitors are added to the wells containing the cells. A control group with no inhibitor is also included.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the inhibitors to exert their effects.
-
Cell Viability Assay: An MTS assay is performed to assess cell proliferation.[1] The MTS reagent is added to each well, and the plates are incubated for a few hours. The absorbance is then measured using a plate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve.
Conclusion
The in vitro data clearly demonstrates the superior efficacy and selectivity of the third-generation EGFR inhibitor, Osimertinib, particularly against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation inhibitors like Erlotinib.[1] While both inhibitors show activity against common activating mutations, Osimertinib's ability to overcome resistance while sparing wild-type EGFR to a greater extent highlights the advancements in targeted therapy. These findings underscore the importance of mutational status in selecting the appropriate kinase inhibitor and provide a strong rationale for the clinical development and use of next-generation inhibitors.
References
Validating Novel Kinase Inhibitors: A Comparative Guide for Cellular Models
For researchers, scientists, and drug development professionals, this guide provides an objective framework for validating a new kinase inhibitor, "Inhibitor X," in a cellular model. It compares its performance against an established alternative, "Inhibitor Y," and a known multi-kinase inhibitor, "Inhibitor Z," with supporting experimental data and detailed protocols.
Introduction
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in disease.[1] The rigorous validation of a new kinase inhibitor's efficacy and specificity within a cellular context is crucial to its preclinical development.[2][3] This guide outlines a comprehensive strategy for validating a hypothetical novel kinase inhibitor, "Inhibitor X," designed to target a key kinase in a cancer-related signaling pathway.
Inhibitor X is a potent and selective small molecule inhibitor of Kinase A, a critical component of a pro-survival signaling pathway frequently overactive in certain cancer cell lines. Its proposed mechanism of action involves binding to the ATP-binding pocket of Kinase A, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[4] For a thorough and objective assessment, its performance will be compared against "Inhibitor Y," an established inhibitor of the same pathway, and "Inhibitor Z," a multi-kinase inhibitor with known off-target effects.[3]
Comparative Data Analysis
The following tables summarize key quantitative data from a series of experiments designed to validate the efficacy and specificity of Inhibitor X in a cellular model.
Table 1: Cellular Potency and Selectivity
| Compound | Target Kinase | Cell Line | IC50 (nM) | Notes |
| Inhibitor X | Kinase A | Cancer Cell Line (WT) | 15 | High potency against the target in a relevant cancer cell line. |
| Cancer Cell Line (Kinase A KO) | >10,000 | Demonstrates on-target specificity; inactive in the absence of the target. | ||
| Normal Fibroblast Cell Line | 850 | Indicates selectivity for cancer cells over normal cells. | ||
| Inhibitor Y | Kinase A | Cancer Cell Line (WT) | 50 | Established competitor with moderate potency. |
| Cancer Cell Line (Kinase A KO) | >10,000 | Also demonstrates on-target activity. | ||
| Normal Fibroblast Cell Line | 1200 | Similar selectivity profile to Inhibitor X. | ||
| Inhibitor Z | Kinase A, B, C | Cancer Cell Line (WT) | 30 | Potent, but with known off-target effects. |
| Cancer Cell Line (Kinase A KO) | 250 | Activity is reduced but not eliminated, indicating off-target effects. | ||
| Normal Fibroblast Cell Line | 150 | Lower selectivity, potentially leading to higher toxicity. |
Table 2: Target Engagement in a Cellular Context
| Compound | Target Kinase | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) | NanoBRET™ Target Engagement - IC50 (nM) |
| Inhibitor X | Kinase A | +5.2 | 25 |
| Inhibitor Y | Kinase A | +4.5 | 45 |
| Inhibitor Z | Kinase A | +3.8 | 60 |
Higher ΔTagg in CETSA indicates stronger target engagement. Lower IC50 in NanoBRET indicates more potent target engagement.[3]
Table 3: Downstream Signaling Pathway Inhibition
| Compound | Target | p-Substrate A (Downstream of Kinase A) Inhibition (IC50, nM) | p-Substrate B (Off-target Pathway) Inhibition (IC50, nM) |
| Inhibitor X | Kinase A | 20 | >5,000 |
| Inhibitor Y | Kinase A | 65 | >5,000 |
| Inhibitor Z | Kinase A, B, C | 40 | 150 |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
References
In vitro profiling of kinase inhibitors derived from "5-Iodo-1H-pyrrolo[2,3-b]pyridine".
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-vitro comparative analysis of kinase inhibitors featuring the 5-Iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Iodo-7-azaindole) scaffold. This chemical moiety has garnered significant interest in medicinal chemistry due to its potential to yield potent and selective kinase inhibitors for therapeutic applications. This document summarizes key in-vitro performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the research and development of novel targeted therapies.
Introduction to the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged heterocyclic scaffold in drug discovery, serving as a core structural component in numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design. The introduction of a halogen, such as iodine, at the 5-position can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, and can also introduce new interactions with the target kinase, potentially enhancing potency and selectivity.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in-vitro inhibitory activities (IC50 values) of representative kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, with a focus on derivatives with substitution at the 5-position. It is important to note that while the focus is on the 5-iodo substitution, direct comparative data for a broad panel of kinases is not always available in a single study. Therefore, data for closely related 5-substituted analogs are also included to provide a broader context for structure-activity relationships (SAR).
Table 1: In-Vitro Inhibitory Activity of 5-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives against various Kinases
| Compound ID | 5-Position Substituent | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 1 | -I (Iodo) | Cdc7 | 7 | - | - |
| Compound 2 | -CF3 (Trifluoromethyl) | FGFR1 | 7 | AZD-4547 | 0.8 |
| FGFR2 | 9 | 1 | |||
| FGFR3 | 25 | 2 | |||
| FGFR4 | 712 | 47 | |||
| Compound 3 | Various | TNIK | <1 | - | - |
| Compound 4 | Carboxamide | JAK3 | Potent | - | - |
Note: Data is compiled from multiple sources to provide a comparative overview. Direct head-to-head comparisons may vary based on assay conditions.
Experimental Protocols
Detailed methodologies for key in-vitro assays are crucial for the accurate evaluation and comparison of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound test compounds
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to convert the ADP generated to ATP and to catalyze a luciferase reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blotting for Target Engagement
Western blotting can be used to assess the effect of the kinase inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins within a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-total-downstream protein, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment with the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-derived inhibitors and a general experimental workflow for their in-vitro profiling.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: TNIK in Wnt Signaling and Inhibition.
Caption: JAK/STAT Signaling Pathway and Inhibition.
Caption: In-Vitro Profiling Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data suggests that derivatives of this scaffold can exhibit potent and, in some cases, selective inhibition of various kinases implicated in cancer and other diseases. The introduction of the iodine atom at the 5-position offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on a more systematic evaluation of 5-iodo-substituted derivatives against a broad panel of kinases to fully elucidate their selectivity profiles. Further structure-based design efforts, aided by co-crystal structures of these inhibitors with their target kinases, will be invaluable in guiding the optimization of lead compounds. Ultimately, the goal is to translate the promising in-vitro activity of these compounds into effective therapeutic agents.
Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a privileged scaffold. Its presence in a multitude of biologically active compounds underscores the importance of efficient and selective methods for its functionalization. Among the most pivotal starting materials for such derivatizations are the 5-halo-7-azaindoles. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-Iodo-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This analysis is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This distinction is the primary determinant of their behavior in palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic organic chemistry.
The Decisive Step: Oxidative Addition
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the corresponding carbon-halogen bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The weaker C-I bond in this compound facilitates a more rapid oxidative addition compared to the C-Br bond in its bromo-counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The following sections provide a comparative analysis of the reactivity of 5-Iodo- and 5-Bromo-1H-pyrrolo[2,3-b]pyridine in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented has been curated to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The higher reactivity of this compound is evident in this reaction, often allowing for lower catalyst loadings and milder bases.
| Feature | This compound | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, DME |
| Typical Temperature | 80-100 °C | 90-110 °C |
| Typical Reaction Time | 2-12 h | 6-24 h |
| Representative Yield | High (often >85%) | Moderate to High (70-95%) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The enhanced reactivity of the C-I bond is particularly advantageous in this reaction, frequently leading to higher yields and shorter reaction times at lower temperatures.
| Feature | This compound | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(PPh₃)₂Cl₂/CuI |
| Typical Base | Et₃N, DIPA | Et₃N, DIPA |
| Typical Solvent | THF, DMF | DMF, THF |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C |
| Typical Reaction Time | 1-6 h | 4-18 h |
| Representative Yield | High (often >90%) | Good to High (75-90%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. While both substrates are effective, the iodo-derivative generally requires less forcing conditions. It is important to note that the unprotected N-H of the pyrrole ring can sometimes interfere with the reaction, necessitating the use of specific ligands and conditions to achieve high selectivity for the C-N coupling at the 5-position.[1]
| Feature | This compound | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | XPhos, RuPhos | XPhos, BINAP |
| Typical Base | Cs₂CO₃, K₃PO₄, LiHMDS | NaOtBu, K₃PO₄, LiHMDS |
| Typical Solvent | Dioxane, Toluene | Dioxane, Toluene |
| Typical Temperature | 80-110 °C | 100-120 °C |
| Typical Reaction Time | 4-16 h | 12-24 h |
| Representative Yield | Good to High (70-95%) | Moderate to Good (60-85%) |
Experimental Protocols
The following are representative experimental protocols for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.
Representative Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a mixture of dioxane and water (4:1) is added K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. Then, Pd(dppf)Cl₂ (0.05 equiv) is added, and the reaction mixture is heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling of this compound
In a flame-dried Schlenk flask, this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) are combined. The flask is evacuated and backfilled with argon. Anhydrous THF is added, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.1 equiv). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1]
A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) is placed in a reaction vial. The vial is sealed, evacuated, and backfilled with argon. Anhydrous dioxane is added, and the mixture is heated to 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired N-arylated product.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Conclusion and Recommendations
The choice between this compound and 5-Bromo-1H-pyrrolo[2,3-b]pyridine for a synthetic campaign is a trade-off between reactivity and cost/availability. The experimental evidence, while not always from direct comparative studies, strongly supports the superior reactivity of the iodo-derivative. This often translates to tangible benefits in the laboratory, including higher yields, shorter reaction times, and the ability to use milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules.
For researchers prioritizing reaction efficiency, milder conditions, and potentially higher yields, this compound is the recommended starting material. However, 5-Bromo-1H-pyrrolo[2,3-b]pyridine remains a viable and often more cost-effective alternative, particularly if the subsequent synthetic steps are robust and can tolerate more forcing reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for designing and executing synthetic routes toward novel 7-azaindole derivatives, ultimately accelerating the pace of drug discovery and development.
References
Comparative analysis of different cross-coupling methods for "5-Iodo-1H-pyrrolo[2,3-b]pyridine"
A Comparative Analysis of Cross-Coupling Methods for 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure found in numerous biologically active compounds. The strategic introduction of molecular diversity at the C5 position via cross-coupling reactions of this compound is a key tactic in the development of novel therapeutics. This guide provides an objective comparison of various palladium-catalyzed cross-coupling methods for this substrate, supported by experimental data, to aid in the selection of the most appropriate synthetic strategy.
Comparative Performance of Cross-Coupling Methods
The choice of cross-coupling reaction is critical and depends on the desired bond formation (C-C, C-N) and the nature of the coupling partner. Below is a summary of reaction conditions and reported yields for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings involving 5-halo-7-azaindoles, with a focus on the 5-iodo derivative where available.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 91 | For 5-iodo-7-azaindole. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | RT | 12 | 85 | For a related 5-iodo-azaindole derivative. |
| Buchwald-Hartwig | Secondary Amine | RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 1 | 94 | For 5-bromo-7-azaindole.[1] |
| Heck | Alkene (Methyl Acrylate) | Pd(OAc)₂ | - | Na₂CO₃ | DMF | 110 | 12 | ~70-80 | Representative conditions for iodo-indazoles. |
| Stille | Organostannane (Vinyltributyltin) | Pd(PPh₃)₄ | PPh₃ | - | DMF | 90 | 2 | 80 | For a related 2-iodo-7-azaindole derivative. |
Experimental Workflow Visualization
The general workflow for palladium-catalyzed cross-coupling reactions of this compound is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by a period of heating and subsequent purification.
Detailed Experimental Protocols
The following protocols are representative methodologies for each cross-coupling reaction, based on literature precedents for 5-halo-7-azaindoles. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with a 5-iodo-7-azaindole derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Triethylamine (Et₃N, 2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the terminal alkyne, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
This protocol describes the amination of a 5-halo-7-azaindole with a secondary amine.[1]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine (as a representative halo-azaindole)
-
Secondary amine (1.2 equiv)
-
RuPhos Precatalyst (1-2 mol%)
-
RuPhos (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF, 2.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the 5-bromo-7-azaindole, RuPhos precatalyst, and RuPhos.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF, followed by the secondary amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for the required time, monitoring by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Heck Reaction
This protocol provides a general method for the Heck coupling of an iodo-heterocycle with an alkene.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vial, combine this compound, Pd(OAc)₂, and Na₂CO₃.
-
Evacuate and backfill the vial with an inert gas.
-
Add anhydrous DMF and the alkene via syringe.
-
Seal the vial and heat the mixture to 110 °C with stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Stille Coupling
This protocol is based on the Stille coupling of a related iodo-azaindole derivative and can be adapted for this compound.
Materials:
-
This compound
-
Organostannane (e.g., vinyltributyltin, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube containing this compound, add Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to 90 °C and stir.
-
Follow the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the solution with water, followed by a saturated aqueous solution of potassium fluoride (to remove tin byproducts), and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material using silica gel chromatography.
References
A Researcher's Guide to Assessing Target Engagement of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, confirming that a novel kinase inhibitor effectively engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of four leading methodologies for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, KiNativ profiling, and Phospho-flow cytometry. We will delve into their principles, provide detailed experimental protocols, and present supporting data to facilitate informed decisions in your research.
The selection of an appropriate target engagement assay is crucial for validating the mechanism of action of a kinase inhibitor and ensuring that its downstream biological effects are a direct result of on-target activity. Each of the following methods offers unique advantages and limitations in terms of throughput, sensitivity, and the nature of the data they provide.
Comparative Analysis of Target Engagement Assays
The following table summarizes the key features and performance metrics of the four target engagement assays discussed in this guide. While direct head-to-head comparative data for all assays using the same inhibitor and target is limited, this table provides a consolidated overview based on available literature.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | KiNativ™ | Phospho-Flow Cytometry |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged kinase and a fluorescent tracer.[1] | Activity-based proteomic profiling using biotinylated ATP/ADP probes to label active kinases.[2] | Measures changes in the phosphorylation state of downstream substrates of the target kinase.[3] |
| Primary Readout | Thermal shift (ΔTm) or Isothermal dose-response (EC50).[4] | BRET ratio, which is used to calculate IC50 or Kd values.[1] | IC50 values based on the displacement of the probe by the inhibitor.[5] | Median Fluorescence Intensity (MFI) of phospho-specific antibodies, used to determine IC50 or EC50. |
| Live Cell Compatible | Yes | Yes | No (cell lysates) | Yes |
| Requires Protein Tagging | No (endogenous protein) | Yes (NanoLuc® fusion) | No (endogenous protein) | No (endogenous protein) |
| Kinetic Analysis | No (endpoint) | Yes (residence time) | No (endpoint) | Indirectly, through time-course experiments |
| Throughput | Low to high, depending on detection method (Western blot vs. plate-based).[6] | High (plate-based). | High (mass spectrometry-based). | High (multi-well plates). |
| Advantages | - Label-free, uses endogenous protein.- Can be used in intact cells and tissues.[7] - Provides direct evidence of binding. | - High sensitivity and quantitative.- Real-time measurements in live cells.- Can determine residence time.[8] | - Broad kinome-wide profiling.- Does not require genetic modification. | - Single-cell resolution.- Measures functional downstream effects.- Can be multiplexed to analyze multiple pathways.[9] |
| Limitations | - Not all binding events cause a thermal shift.- Indirect measure of affinity.- Lower throughput with Western blot detection. | - Requires genetic modification (tagging).- Potential for steric hindrance from the tag.- Tracer availability can be a limitation. | - Performed on cell lysates, not intact cells.- Indirect measure of intracellular target engagement. | - Indirect measure of target engagement.- Dependent on the availability of high-quality phospho-specific antibodies.- Signal can be influenced by other kinases and phosphatases. |
Quantitative Comparison: Dasatinib and Erlotinib
To provide a more concrete comparison, the following tables summarize publicly available data for two well-characterized kinase inhibitors, Dasatinib and Erlotinib, using some of the discussed methodologies. It is important to note that these values were obtained from different studies and under varying experimental conditions.
Dasatinib (BCR-ABL Inhibitor)
| Assay | Target | Cell Line | Reported Value (IC50/EC50) | Reference |
| NanoBRET | ABL1 | HEK293 | ~1 nM | [10][11] |
| Kinase Assay | ABL1 | - | <0.45 nM | [12] |
| Cell Viability | 8093 (Bcr/Abl+) | - | ~5 nM | [13] |
| KiNativ | MAP2K5 | HeLa | 0.56 µM | [5] |
Erlotinib (EGFR Inhibitor)
| Assay | Target | Cell Line | Reported Value (IC50/EC50/PFS) | Reference |
| Clinical Trial (PFS) | EGFR-mutant NSCLC | Patients | 13.4 months | [14] |
| Phospho-Flow (indirect) | EGFR signaling | A549 | - | [15] |
| Cell Viability | EGFR-mutant NSCLC | Patients | - | [16] |
Note: Direct quantitative target engagement data (IC50/EC50) for Erlotinib from CETSA, NanoBRET, or KiNativ was not found in the initial searches. The provided data relates to clinical efficacy (Progression-Free Survival) and cellular effects, which are downstream consequences of target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for a comprehensive understanding of these target engagement assays.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and may require optimization for specific targets and cell lines.[17]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of the kinase inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash twice with ice-cold PBS supplemented with protease and phosphatase inhibitors.
-
Resuspend cells in PBS to a final concentration of approximately 2 x 10^7 cells/mL.
-
Aliquot 50-100 µL of the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40-70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Analyze the amount of soluble target protein at each temperature by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) at each temperature and normalize to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
For isothermal dose-response experiments, treat cells with a serial dilution of the inhibitor and heat all samples at a single, optimized temperature. Plot the soluble protein fraction against the inhibitor concentration to determine the EC50.[4]
-
NanoBRET™ Target Engagement Assay Protocol
This protocol is a generalized procedure based on Promega's NanoBRET™ technology and should be adapted based on the specific kinase and tracer used.[1]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a white, 96-well assay plate.
-
Transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. The optimal ratio of donor to acceptor plasmids should be determined empirically.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add the test compound to the wells and incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer capable of measuring both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratio by subtracting the background BRET ratio from cells treated with no tracer.
-
Plot the corrected BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
KiNativ™ Profiling Protocol
This is a generalized workflow for the KiNativ™ platform, which is typically performed as a service.[18][2]
-
Cell Lysate Preparation:
-
Harvest and lyse cells to prepare a native protein lysate.
-
-
Inhibitor Incubation:
-
Incubate the cell lysate with various concentrations of the kinase inhibitor or a vehicle control.
-
-
Probe Labeling:
-
Add a biotinylated acyl-phosphate ATP or ADP probe to the lysate. This probe will covalently label the active site of kinases that are not occupied by the inhibitor.
-
-
Proteolytic Digestion:
-
Digest the proteins in the lysate into peptides using trypsin.
-
-
Enrichment of Labeled Peptides:
-
Enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides from inhibitor-treated samples to the vehicle control to determine the percent inhibition for each kinase.
-
Plot the percent inhibition against the inhibitor concentration to generate dose-response curves and calculate IC50 values for multiple kinases in parallel.
-
Phospho-Flow Cytometry Protocol
This protocol is a general guideline for analyzing changes in protein phosphorylation in response to kinase inhibition.[3][11]
-
Cell Culture and Treatment:
-
Culture cells and treat with the kinase inhibitor at various concentrations for a specified time.
-
-
Stimulation:
-
Stimulate the cells with a known activator of the signaling pathway of interest (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells with formaldehyde to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells with methanol or a detergent-based buffer to allow antibodies to access intracellular epitopes.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently conjugated primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Co-stain with antibodies against cell surface markers to identify specific cell populations if necessary.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer, collecting data on the fluorescence intensity of the phospho-specific antibody.
-
-
Data Analysis:
-
Gate on the cell population of interest and determine the Median Fluorescence Intensity (MFI) of the phospho-specific antibody staining.
-
Plot the MFI against the inhibitor concentration to generate a dose-response curve and calculate the IC50 or EC50 for the inhibition of the downstream signaling event.
-
References
- 1. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. Prospective evaluation of structure-based simulations reveal their ability to predict the impact of kinase mutations on inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 14. Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted treatment of mutated EGFR-expressing non-small-cell lung cancer: focus on erlotinib with companion diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of an iodine atom at the 5-position creates 5-Iodo-1H-pyrrolo[2,3-b]pyridine, a versatile precursor for further functionalization and a key component in analogs with potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their role as kinase inhibitors and anticancer agents. The information is supported by quantitative experimental data, detailed methodologies, and visualizations to facilitate a deeper understanding of the molecular interactions driving their therapeutic effects.
Performance Comparison of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on inhibitory potency against different biological targets.
Table 1: Adenosine Kinase (AK) Inhibitory Activity of 5-Iodotubercidin Analogs
5-Iodotubercidin, a nucleoside analog of this compound, is a potent inhibitor of adenosine kinase (AK). Modifications to its structure have been explored to enhance potency and selectivity.
| Compound | R' (5'-position) | IC50 (µM) vs. Human AK | Ref. |
| 5-Iodotubercidin | OH | 0.026 | [1][2] |
| Analog 1 | NH2 | <0.001 | [2] |
| Analog 2 | H | >10 | [1] |
| Analog 3 | N(CH3)2 | 0.002 | [1] |
IC50: The half maximal inhibitory concentration.
SAR Insights:
-
The 5'-amino substitution (Analog 1) dramatically increases potency compared to the parent 5-iodotubercidin.[2]
-
Removal of the 5'-hydroxyl group (Analog 2) leads to a significant loss of activity.
-
The 5'-dimethylamino substitution (Analog 3) also results in a highly potent inhibitor.
Table 2: Anticancer and Kinase Inhibitory Activity of 5-Substituted-1H-pyrrolo[2,3-b]pyridine Analogs
The 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key site for modification to achieve potent inhibition of various kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR). While not all analogs are 5-iodo substituted, their comparison provides valuable SAR insights.
| Compound | 5-Substituent | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Ref. |
| 4h | CF3 | FGFR1 | 7 | 4T1 (Breast) | - | [3] |
| FGFR2 | 9 | [3] | ||||
| FGFR3 | 25 | [3] | ||||
| FGFR4 | 712 | [3] | ||||
| 13c7 | I | - | - | MCF-7 (Breast) | 4.49-15.39 | [4] |
| 5-Iodotubercidin | I (as tubercidin) | Adenosine Kinase | 26 | - | - | [5][6] |
| CK1 | 400 | [5][6] | ||||
| PKA | 5000-10000 | [5] | ||||
| PKC | 27700 | [5] |
IC50: The half maximal inhibitory concentration.
SAR Insights:
-
A trifluoromethyl group at the 5-position (compound 4h) confers potent pan-FGFR inhibitory activity.[3]
-
A 5-iodo substituted analog (13c7) demonstrates potent antitumor activity against breast cancer cell lines, superior to the approved drug Sunitinib in some cases.[4]
-
5-Iodotubercidin exhibits broad kinase inhibitory activity, though its potency varies significantly between different kinases.[5][6]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound analogs are rooted in their ability to modulate key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: FGFR Signaling Pathway.
Caption: Adenosine Metabolism and AK Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Adenosine Kinase (AK) Inhibition Assay
This assay determines the in vitro potency of compounds against human adenosine kinase.
Materials:
-
Recombinant human adenosine kinase
-
[γ-³³P]ATP
-
Adenosine
-
Test compounds (analogs of 5-Iodotubercidin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, adenosine, and [γ-³³P]ATP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant human adenosine kinase.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter. This radioactivity corresponds to the amount of [³³P]AMP formed.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, 4T1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each treatment relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationship studies reveal that modifications at the 5-position of the pyrrolopyridine ring, as well as at other positions in nucleoside analogs like 5-iodotubercidin, are critical for determining potency and selectivity. The data presented in this guide underscore the importance of a systematic approach to analog design, synthesis, and biological evaluation in the quest for novel therapeutics. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore and expand upon the therapeutic potential of this promising class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
Next-Generation Kinase Inhibitors Challenge Established Therapies in Targeted Cancer Treatment
A new wave of kinase inhibitors is demonstrating significant promise in overcoming the limitations of existing targeted cancer therapies. This guide provides a comprehensive comparison of two such novel agents, zongertinib and taletrectinib, against the established drugs osimertinib and crizotinib, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available preclinical and clinical data.
The landscape of targeted cancer therapy is continually evolving, with a focus on developing more potent and selective kinase inhibitors that can combat drug resistance and improve patient outcomes. This comparison guide delves into the mechanisms of action, preclinical efficacy, and clinical trial results of two next-generation inhibitors, zongertinib and taletrectinib, and benchmarks them against the well-established drugs, osimertinib and crizotinib.
Mechanism of Action: A Shift Towards Higher Selectivity and Resistance Breaking
The newer kinase inhibitors, zongertinib and taletrectinib, are designed to target specific molecular alterations with high precision, including mutations that confer resistance to earlier-generation drugs.
Zongertinib is an irreversible, selective inhibitor of human epidermal growth factor receptor 2 (HER2), including its challenging exon 20 insertion mutations.[1] A key feature of zongertinib is its ability to spare wild-type epidermal growth factor receptor (EGFR), which is expected to reduce off-target toxicities commonly associated with less selective HER2 inhibitors.[1][2]
Taletrectinib is a potent inhibitor of both ROS1 and neurotrophic tyrosine receptor kinase (NTRK) proto-oncogene receptors.[3][4] It has been specifically designed to overcome resistance mutations that can emerge during treatment with first-generation ROS1 inhibitors like crizotinib.[4]
In contrast, the established drugs have broader or different primary targets. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that effectively targets both the sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[5][6] Crizotinib is a multi-targeted TKI that inhibits anaplastic lymphoma kinase (ALK), c-Met/hepatocyte growth factor receptor (HGFR), and ROS1.[7][8]
Preclinical Potency: A Quantitative Look at Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for the four kinase inhibitors against their primary targets.
| Kinase Inhibitor | Target | Cell Line/Assay Condition | IC50 (nM) |
| Zongertinib | HER2 (YVMA insertion) | Ba/F3 cells | 16[8] |
| Wild-type EGFR | Ba/F3 cells | 1540[8] | |
| Taletrectinib | ROS1 | Recombinant enzyme assay | 0.207[4] |
| NTRK1 | Recombinant enzyme assay | 0.622[4] | |
| NTRK2 | Recombinant enzyme assay | 2.28[4] | |
| NTRK3 | Recombinant enzyme assay | 0.98[4] | |
| Osimertinib | EGFR (Exon 19 deletion) | LoVo cells | 12.92 |
| EGFR (L858R/T790M) | LoVo cells | 11.44 | |
| Wild-type EGFR | LoVo cells | 493.8 | |
| Crizotinib | c-MET | Cell-based assay | 11 |
| ALK | Cell-based assay | 24 |
Clinical Efficacy: Translating Preclinical Promise into Patient Benefit
Clinical trials provide the ultimate test of a new drug's effectiveness and safety. Both zongertinib and taletrectinib have shown impressive results in recent clinical studies.
Zongertinib: High Response Rates in HER2-Mutant NSCLC
The Phase 1b Beamion LUNG-1 trial evaluated zongertinib in patients with previously treated HER2-mutant non-small cell lung cancer (NSCLC). The results demonstrated a confirmed objective response rate (ORR) of 77% in treatment-naïve patients.[9] In previously treated patients, the ORR was 71%, with a median duration of response (DoR) of 14.1 months.[10] The study also showed that 94% of patients experienced some degree of tumor shrinkage.[10]
Taletrectinib: Durable Responses in ROS1-Positive NSCLC
The Phase 2 TRUST-I and TRUST-II trials investigated the efficacy of taletrectinib in patients with ROS1-positive NSCLC. In TKI-naïve patients, the confirmed ORR was between 85% and 90%.[11][12] For patients previously treated with a ROS1 TKI, the ORR was between 52% and 62%.[11][12] Importantly, taletrectinib demonstrated intracranial activity, with a confirmed intracranial ORR of 85% in TKI-naïve patients in the TRUST-II study.[12]
Established Drugs: A Solid Benchmark
Osimertinib has demonstrated significant efficacy in patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. Clinical trials have shown its superiority over standard chemotherapy in terms of progression-free survival (PFS).
Crizotinib has been a standard of care for ALK-positive NSCLC for many years. Phase 3 trials have shown that crizotinib significantly prolongs PFS compared to chemotherapy in both first- and second-line settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the preclinical evaluation of these kinase inhibitors.
Kinase Inhibition Assay
This assay is used to determine the IC50 value of a compound against a specific kinase.
-
Objective: To quantify the direct inhibitory effect of a kinase inhibitor on the activity of a purified kinase enzyme.
-
General Procedure:
-
A purified recombinant kinase is incubated with a specific peptide substrate and varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done by detecting the amount of ADP produced using a commercially available kit like ADP-Glo™.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a vehicle control.
-
The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cells.
-
Objective: To determine the concentration of a kinase inhibitor that inhibits the growth of a cancer cell line by 50% (GI50 or IC50).
-
General Procedure:
-
Cancer cells with the target kinase mutation are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the kinase inhibitor.
-
After a 72-hour incubation period, a reagent such as CellTiter-Glo® is added to the wells. This reagent measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
-
Objective: To confirm the on-target effect of a kinase inhibitor by observing the inhibition of phosphorylation of the target kinase and its downstream signaling proteins.
-
General Procedure:
-
Cancer cells are treated with the kinase inhibitor at various concentrations.
-
The cells are then lysed to extract the total protein.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies that specifically recognize the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., AKT, ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is detected, allowing for the visualization of the protein bands.
-
Xenograft Models
These in vivo models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Objective: To assess the ability of a kinase inhibitor to inhibit tumor growth in mice bearing human tumor xenografts.
-
General Procedure:
-
Human cancer cells are injected subcutaneously into immunodeficient mice.
-
Once the tumors reach a certain size, the mice are randomized into treatment and control groups.
-
The treatment group receives the kinase inhibitor (e.g., orally), while the control group receives a vehicle.
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
At the end of the study, the tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is essential for a clear understanding of the research.
Figure 1: Simplified signaling pathways of HER2 and ROS1 and the inhibitory action of Zongertinib and Taletrectinib.
Figure 2: A general experimental workflow for the preclinical and clinical development of a new kinase inhibitor.
Conclusion
The emergence of next-generation kinase inhibitors like zongertinib and taletrectinib represents a significant advancement in the field of targeted cancer therapy. Their high selectivity, ability to overcome resistance, and promising clinical activity position them as strong contenders to either complement or, in some cases, replace existing treatments. The data presented in this guide underscores the importance of continued research and development in this area to provide more effective and durable treatment options for cancer patients. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for researchers working to further unravel the complexities of kinase signaling and develop the next generation of life-saving therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. Taletrectinib: TRUST in the Continued Evolution of Treatments for ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 5-Iodo-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Iodo-1H-pyrrolo[2,3-b]pyridine, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as an acute toxicant if swallowed and is a combustible solid.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated laboratory fume hood to avoid inhalation of any dust or fumes.
Quantitative Data Summary
While comprehensive experimental data for this compound is not fully available in the public domain, the following table summarizes key known and estimated properties.
| Property | Value | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 898746-50-4 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | [1] |
| Physical State | Solid | [1] |
| GHS Classification | Acute Toxicity 4, Oral (H302) | [1] |
| Melting Point | 202.0 to 206.0 °C | Data for the related isomer 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[2] |
| Boiling Point | Data not readily available | An estimated boiling point for a related compound is 444.0±45.0°C at 760 mmHg.[3] |
| Density | Data not readily available | - |
| Solubility | Data not readily available | - |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires careful adherence to hazardous waste regulations. The primary recommended method of disposal is incineration by a licensed chemical waste disposal service.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: Halogenated Organic Solids."
- Include the full chemical name: "this compound" and its CAS number (898746-50-4).
- Crucially, do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
2. Waste Collection and Storage:
- Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, spill absorbents), in the designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.
3. Preparing for Disposal:
- For disposal, it is often recommended to package the solid waste securely. Some disposal facilities may require the material to be dissolved in a combustible solvent. If this is the case, perform this step in a chemical fume hood.
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
- Provide the complete chemical name and any available safety data sheets to the disposal service to ensure they can handle the waste appropriately.
4. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
- Carefully collect the absorbed material and place it in the designated halogenated waste container.
- Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 5-Iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 5-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 898746-50-4).[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
Based on the hazards associated with pyridine derivatives and iodinated compounds, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[3][4] | Provides chemical resistance against pyridine and its derivatives. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][5][6] | Protects against splashes and potential fumes that can cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[7] Consider flame-retardant and antistatic protective clothing. | Protects against skin contact. The flammability of related pyridine compounds warrants caution.[5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[3][7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used. | Inhalation of pyridine fumes can lead to respiratory irritation, headaches, and dizziness.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Handle this compound, which is a solid, with care to avoid generating dust.[1]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3]
-
Ground and secure containers when transferring the product to prevent static discharge.[5]
-
Avoid eating, drinking, or smoking in the laboratory to prevent ingestion.[3][6]
-
-
Storage :
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[2] |
| Spill | For a small spill, and if appropriately trained, wear the minimum required PPE. Absorb the spill with an inert material and collect it in a suitable, sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection :
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed and certified disposal company, following all local, state, and federal regulations.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 5-Iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 898746-50-4 [sigmaaldrich.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
